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  • Product: 2-Amino-2-benzylhexan-1-ol
  • CAS: 853303-78-3

Core Science & Biosynthesis

Foundational

What is 2-Amino-2-benzylhexan-1-ol

2-Amino-2-benzylhexan-1-ol: A Technical Guide to α,α -Disubstituted Amino Alcohols in Drug Development As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter α,α -disubsti...

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-2-benzylhexan-1-ol: A Technical Guide to α,α -Disubstituted Amino Alcohols in Drug Development

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter α,α -disubstituted amino alcohols as critical structural motifs. 2-Amino-2-benzylhexan-1-ol (CAS: 853303-78-3)[1] represents a highly specialized chemical entity within this class. Characterized by a sterically congested quaternary stereocenter at the C2 position, this molecule serves a dual purpose: it is a robust building block for conformationally restricted peptidomimetics and a vital structural analog in the development of Sphingosine-1-Phosphate (S1P) receptor modulators[2].

This whitepaper deconstructs the physicochemical profile, pharmacological utility, and strategic synthesis of this compound, providing actionable, field-proven insights for drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of 2-Amino-2-benzylhexan-1-ol is the first step in predicting its behavior in both synthetic workflows and biological assays. The presence of both a lipophilic benzyl group and a butyl chain drastically increases its partition coefficient, making it highly membrane-permeable.

PropertyValue
Chemical Name 2-Amino-2-benzylhexan-1-ol
CAS Registry Number 853303-78-3
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Topological Polar Surface Area (TPSA) 46.25 Ų
Hydrogen Bond Donors 2 (Amine, Hydroxyl)
Hydrogen Bond Acceptors 2
Rotatable Bonds 6

Pharmacological Mechanism: The S1P Receptor Axis

Why are amino alcohols with lipophilic tails so heavily prioritized in modern medicinal chemistry? The causality lies in their evolutionary mimicry of endogenous sphingolipids.

Compounds sharing the 2-aminoethanol core with lipophilic appendages (such as the benzyl and butyl groups in this molecule) function as highly efficient prodrugs[2]. Upon cellular entry, the primary alcohol undergoes ATP-dependent phosphorylation mediated by Sphingosine Kinase 2 (SphK2) [3].

The resulting active phosphate ester binds with high affinity to S1P receptors (predominantly S1PR1) on the surface of lymphocytes. This agonist binding triggers a paradoxical pharmacological event: receptor internalization and subsequent proteasomal degradation. By stripping the lymphocytes of their S1P receptors, the cells lose their ability to follow the S1P gradient out of the lymph nodes, effectively trapping them in secondary lymphoid tissues. This induces targeted immunosuppression—a mechanism clinically validated by blockbuster multiple sclerosis drugs like fingolimod[2][3].

S1P_Pathway Prodrug 2-Amino-2-benzylhexan-1-ol (Prodrug) SphK Sphingosine Kinase 2 (SphK2) Prodrug->SphK Intracellular uptake Active Active Phosphate Metabolite SphK->Active ATP -> ADP Phosphorylation Receptor S1P Receptors (S1PR1) Active->Receptor Agonist Binding Outcome Receptor Internalization & Immunosuppression Receptor->Outcome Downstream Signaling

SphK2-mediated phosphorylation and S1P receptor modulation pathway.

Strategic Synthesis Workflow

Synthesizing a molecule with a quaternary stereocenter bearing an amine, a hydroxymethyl group, and two distinct alkyl chains presents significant steric challenges. Direct alkylation of an unprotected amino acid inevitably leads to poor yields, racemization, and over-alkylation.

To circumvent this, our validated protocol utilizes the sequential asymmetric alkylation of a glycine Schiff base (e.g., ethyl 2-(diphenylmethyleneamino)acetate). This approach protects the amine while simultaneously increasing the acidity of the α -protons, allowing for controlled, stepwise functionalization.

Synthesis A Glycine Schiff Base (Ethyl ester) B Mono-alkylated Intermediate (Benzyl) A->B 1. LDA, THF 2. Benzyl Bromide C Di-alkylated Intermediate (Benzyl + Butyl) B->C 1. KHMDS, THF 2. 1-Bromobutane D Deprotected Amino Ester C->D 1M HCl, THF E 2-Amino-2-benzylhexan-1-ol (Target Compound) D->E LiAlH4, THF 0°C to RT

Synthetic workflow for 2-Amino-2-benzylhexan-1-ol via Schiff base alkylation.

Step-by-Step Experimental Protocol

Step 1: Mono-Alkylation (Benzylation)

  • Procedure: Cool a solution of the glycine Schiff base in anhydrous THF to -78°C. Add 1.1 eq of Lithium Diisopropylamide (LDA) dropwise. Stir for 30 minutes, then add 1.1 eq of benzyl bromide.

  • Causality: LDA is a sufficiently strong base for the first deprotonation. Maintaining -78°C prevents unwanted side reactions and ensures the enolate is trapped exclusively by the benzyl electrophile.

Step 2: Di-Alkylation (Butylation)

  • Procedure: Cool the mono-alkylated intermediate to -78°C in THF. Add 1.2 eq of Potassium hexamethyldisilazide (KHMDS), followed by 1.5 eq of 1-bromobutane. Warm gradually to room temperature.

  • Causality: The mono-alkylated intermediate is highly sterically hindered. LDA may fail to deprotonate it quantitatively or, worse, act as a nucleophile. KHMDS provides a bulky, non-nucleophilic base that forces the generation of the sterically congested enolate, ensuring complete conversion.

Step 3: Imine Deprotection

  • Procedure: Treat the di-alkylated ester with 1M HCl in THF at room temperature for 4 hours.

  • Causality: Mild acidic hydrolysis selectively cleaves the diphenylmethylene protecting group to release the free amine without hydrolyzing the ethyl ester.

Step 4: Ester Reduction

  • Procedure: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C. Slowly add the amino ester. Reflux for 2 hours. Quench using the Fieser method (n g H₂O, n g 15% NaOH, 3n g H₂O).

  • Causality: The ester is heavily shielded by the quaternary α -carbon. Milder reducing agents (like NaBH₄) are kinetically too slow to be effective. LiAlH₄ provides the aggressive hydride transfer required to drive the reduction to the primary alcohol, yielding the final product.

Analytical Characterization & Validation

A hallmark of a robust chemical protocol is its ability to be self-validating. To ensure the trustworthiness of the synthesized batch, the following analytical checks must be performed:

  • ¹H NMR (400 MHz, CDCl₃): The critical validation point is the hydroxymethyl (-CH₂OH) protons. Because they are adjacent to a newly formed chiral quaternary center, these protons are diastereotopic. They will not appear as a simple singlet or doublet; instead, they will split each other into a distinct AB quartet . Observing this quartet is absolute confirmation of the asymmetric C2 center.

  • LC-MS (ESI+): Expect a strong [M+H]⁺ peak at m/z 208.3. The presence of the primary amine ensures excellent, reliable ionization in positive mode, confirming the mass of the target compound.

References

  • Title: Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-2-benzylhexan-1-ol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-benzylhexan-1-ol is a chiral amino alcohol with a structural framework that suggests significant potential in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-benzylhexan-1-ol is a chiral amino alcohol with a structural framework that suggests significant potential in medicinal chemistry and materials science. As a molecule featuring both a primary alcohol and a primary amine on a chiral backbone, it presents a versatile scaffold for the synthesis of more complex molecules and for direct application as a bioactive agent. This guide provides a comprehensive overview of its structure, inferred properties, proposed synthesis methodologies, and potential applications based on the established activities of structurally analogous compounds. While direct experimental data for this specific molecule is limited, this document aims to provide a robust theoretical and practical foundation for researchers interested in its exploration.

Molecular Structure and Inferred Physicochemical Properties

The fundamental characteristics of 2-Amino-2-benzylhexan-1-ol are dictated by its unique molecular architecture, which includes a benzyl group, a hexane backbone, a primary amine, and a primary alcohol.

Chemical Structure

The structure of 2-Amino-2-benzylhexan-1-ol is characterized by a hexane chain with a benzyl group and an amino group attached to the second carbon, and a hydroxyl group on the first carbon. This arrangement creates two chiral centers at the C2 position, leading to the possibility of four stereoisomers (R,R), (S,S), (R,S), and (S,R). The specific stereochemistry is crucial as it will undoubtedly influence the molecule's biological activity and interaction with other chiral molecules.

Molecular Formula: C₁₃H₂₁NO

IUPAC Name: 2-Amino-2-benzylhexan-1-ol

Inferred Physicochemical Properties

Due to the limited availability of direct experimental data for 2-Amino-2-benzylhexan-1-ol, its physicochemical properties are inferred from structurally similar compounds and computational predictions.

PropertyInferred ValueBasis for Inference
Molecular Weight 207.31 g/mol Calculated from the molecular formula.
pKa (Amine) ~9-10Based on typical pKa values for primary amines in similar amino alcohols.
pKa (Alcohol) ~16-18Based on typical pKa values for primary alcohols.
LogP ~2.5 - 3.5Estimated based on the presence of the nonpolar benzyl and hexyl groups balanced by the polar amine and alcohol groups.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Inferred from the hydrophobic benzyl and hexyl groups and the hydrophilic amine and alcohol functionalities.
Physical Form Likely a solid or a viscous liquid at room temperature.[1]Based on the properties of similar amino alcohols.[1]

Proposed Synthesis Methodologies

The synthesis of chiral amino alcohols like 2-Amino-2-benzylhexan-1-ol requires stereoselective methods to control the configuration of the two chiral centers. A plausible and efficient approach involves the asymmetric reduction of a corresponding α-amino ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-Amino-2-benzylhexan-1-ol points towards a key intermediate, the α-amino ketone, which can be synthesized from more readily available starting materials.

G 2-Amino-2-benzylhexan-1-ol 2-Amino-2-benzylhexan-1-ol α-Amino Ketone α-Amino Ketone 2-Amino-2-benzylhexan-1-ol->α-Amino Ketone Asymmetric Reduction Hexanoyl Chloride Hexanoyl Chloride α-Amino Ketone->Hexanoyl Chloride Acylation Benzylamine Benzylamine α-Amino Ketone->Benzylamine Strecker Synthesis Potassium Cyanide Potassium Cyanide α-Amino Ketone->Potassium Cyanide Strecker Synthesis

Caption: Retrosynthetic analysis of 2-Amino-2-benzylhexan-1-ol.

Proposed Stereoselective Synthesis Protocol

This proposed protocol outlines a multi-step synthesis designed to achieve high stereoselectivity.

Step 1: Synthesis of the α-Amino Nitrile via Strecker Reaction

  • To a solution of hexanal (1.0 eq) in methanol, add benzylamine (1.0 eq) and potassium cyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield the α-amino nitrile.

Step 2: Hydrolysis of the α-Amino Nitrile to the α-Amino Acid

  • Treat the α-amino nitrile with a strong acid (e.g., 6M HCl).

  • Reflux the mixture for 12-24 hours.

  • Neutralize the reaction mixture to precipitate the α-amino acid.

  • Filter and dry the product.

Step 3: Conversion of the α-Amino Acid to the α-Amino Ketone

  • Protect the amino group of the α-amino acid (e.g., with a Boc group).

  • Activate the carboxylic acid (e.g., by forming an acid chloride or using a coupling agent like DCC).

  • React the activated acid with an appropriate organometallic reagent (e.g., methyl lithium followed by oxidation) to form the ketone.

  • Deprotect the amino group.

Step 4: Asymmetric Reduction of the α-Amino Ketone

  • Dissolve the α-amino ketone in a suitable solvent (e.g., THF or methanol).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to stereoselectively reduce the ketone to the alcohol.

  • Quench the reaction and purify the final product, 2-Amino-2-benzylhexan-1-ol, by chromatography.

G cluster_0 Synthesis Workflow Hexanal Hexanal α-Amino Nitrile α-Amino Nitrile Hexanal->α-Amino Nitrile Strecker Reaction α-Amino Acid α-Amino Acid α-Amino Nitrile->α-Amino Acid Hydrolysis α-Amino Ketone α-Amino Ketone α-Amino Acid->α-Amino Ketone Ketone Formation 2-Amino-2-benzylhexan-1-ol 2-Amino-2-benzylhexan-1-ol α-Amino Ketone->2-Amino-2-benzylhexan-1-ol Asymmetric Reduction

Caption: Proposed synthesis workflow for 2-Amino-2-benzylhexan-1-ol.

Potential Applications and Biological Activity (Inferred)

The structural motifs within 2-Amino-2-benzylhexan-1-ol, particularly the chiral 1,2-amino alcohol core, are present in numerous biologically active compounds.[2] This suggests that 2-Amino-2-benzylhexan-1-ol could have interesting pharmacological properties. Based on the activities of structurally related molecules, two primary areas of potential application are proposed: anti-inflammatory and antifungal therapies.[2]

Potential as an Anti-Inflammatory Agent

Structurally similar β-amino alcohols have demonstrated the ability to suppress inflammatory responses mediated by Toll-like receptor 4 (TLR4).[2] Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory diseases, making TLR4 inhibitors a significant area of therapeutic interest.[2]

Proposed Mechanism of Action: 2-Amino-2-benzylhexan-1-ol could potentially inhibit the TLR4 signaling pathway by interfering with the binding of lipopolysaccharide (LPS) to the TLR4/MD2 complex or by disrupting downstream signaling cascades. This would lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

G LPS LPS TLR4/MD2 Complex TLR4/MD2 Complex LPS->TLR4/MD2 Complex MyD88 MyD88 TLR4/MD2 Complex->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines 2-Amino-2-benzylhexan-1-ol 2-Amino-2-benzylhexan-1-ol 2-Amino-2-benzylhexan-1-ol->TLR4/MD2 Complex Inhibition

Caption: Potential inhibition of the TLR4 signaling pathway.

Potential as an Antifungal Agent

The phenylalkanolamine scaffold is a key feature in several antifungal drugs that target the enzyme sterol 14α-demethylase (CYP51). This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Proposed Mechanism of Action: The nitrogen atom of the amino group in 2-Amino-2-benzylhexan-1-ol could potentially coordinate with the heme iron atom in the active site of CYP51, while the hydrophobic benzyl and hexyl groups could interact with the enzyme's substrate-binding pocket. This dual interaction would inhibit the enzyme's function.

Proposed Experimental Protocols

TLR4 Inhibition Assay (In Vitro):

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with varying concentrations of 2-Amino-2-benzylhexan-1-ol for 1 hour.

  • Stimulate the cells with LPS (a TLR4 agonist) for 24 hours.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

  • Calculate the IC₅₀ value to determine the inhibitory potency of the compound.

Antifungal Susceptibility Testing (In Vitro):

  • Use a broth microdilution method according to CLSI guidelines.

  • Prepare a serial dilution of 2-Amino-2-benzylhexan-1-ol in a 96-well plate.

  • Inoculate each well with a standardized suspension of a fungal strain (e.g., Candida albicans or Aspergillus fumigatus).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring absorbance.

Characterization and Analytical Methods

To confirm the identity, purity, and stereochemistry of synthesized 2-Amino-2-benzylhexan-1-ol, a combination of analytical techniques is essential.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the carbon-hydrogen framework.Characteristic peaks corresponding to the aromatic protons of the benzyl group, the aliphatic protons of the hexyl chain, and the methine and methylene protons adjacent to the amine and alcohol groups.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (alcohol), N-H (amine), and C-H (aromatic and aliphatic) stretching vibrations.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers and diastereomers.Resolution of the different stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).
X-ray Crystallography Unambiguous determination of the absolute stereochemistry.If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure.

Safety and Handling

While specific toxicity data for 2-Amino-2-benzylhexan-1-ol is not available, general precautions for handling amino alcohols should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

  • Hazards: May cause skin and eye irritation.[3] May be harmful if swallowed or inhaled.

Conclusion

Although direct experimental data on 2-Amino-2-benzylhexan-1-ol is scarce, its chemical structure strongly suggests its potential as a valuable scaffold in medicinal chemistry. Based on the established activities of analogous chiral amino alcohols and phenylalkanolamines, this compound warrants investigation as a potential anti-inflammatory and antifungal agent. The synthetic strategies and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this promising molecule. Further research is necessary to fully elucidate its properties and therapeutic potential.

References

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol - 8.1 Hazards Identification. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2-Amino-2-benzylhexan-1-ol: Synthesis, Characterization, and Prospective Applications in Drug Discovery

Introduction In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. Among these, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. Among these, the 1,2-amino alcohol framework is particularly noteworthy, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on a specific, yet underexplored, member of this class: 2-Amino-2-benzylhexan-1-ol . This molecule integrates three key structural motifs: a primary alcohol, a primary amine, and a benzyl group, all positioned around a chiral center. This unique combination suggests significant potential for developing novel therapeutic agents.

The presence of both a hydrogen-bond donating hydroxyl group and a Lewis basic amino group provides multiple points of interaction for binding to biological macromolecules.[2] The benzyl group adds a lipophilic aromatic moiety, often crucial for π-π stacking interactions within enzyme active sites or receptor pockets. Furthermore, the chiral center at the C2 position implies that its stereoisomers could exhibit distinct pharmacological profiles, a critical consideration in modern drug development.[1][3]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a prospective analysis based on established chemical principles and data from structurally related compounds. We will delve into the molecule's fundamental properties, propose a robust stereoselective synthetic strategy, outline methods for its characterization, and explore its potential applications as an anti-inflammatory or antifungal agent. The protocols described herein are designed as self-validating systems, providing a logical and scientifically grounded framework for future research and development efforts.

Physicochemical Properties and Structural Analysis

The foundational step in evaluating any new chemical entity is a thorough understanding of its structural and physicochemical properties. The IUPAC naming conventions for alcohols dictate a systematic approach to defining the structure based on its functional groups and carbon backbone.[4][5]

IUPAC Nomenclature and Core Structure

The name 2-Amino-2-benzylhexan-1-ol is derived as follows:

  • hexan-1-ol : The parent structure is a six-carbon (hexane) chain where the principal functional group, a hydroxyl (-OH) group, is located on the first carbon.[4][6]

  • 2-Amino : An amino (-NH2) group is attached to the second carbon of the hexane chain.

  • 2-benzyl : A benzyl group (-CH2C6H5) is also attached to the second carbon.

The substituents are listed alphabetically ("amino" before "benzyl"). The structure possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers, (R)-2-Amino-2-benzylhexan-1-ol and (S)-2-Amino-2-benzylhexan-1-ol.

Caption: Chemical structure of 2-Amino-2-benzylhexan-1-ol.

Quantitative Data Summary

The following table summarizes the key computed physicochemical properties for 2-Amino-2-benzylhexan-1-ol. These values are essential for experimental design, including solvent selection, reaction monitoring, and preliminary assessment of drug-like properties.

PropertyValueSource
IUPAC Name 2-Amino-2-benzylhexan-1-olIUPAC Rules[7]
Molecular Formula C13H21NOComputed
Molecular Weight 207.32 g/mol Computed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bonds 6Computed
Topological Polar Surface Area 46.25 ŲComputed
LogP (Predicted) 2.8 - 3.2Computed

Stereoselective Synthesis Strategy

Achieving control over stereochemistry is paramount in drug development, as different enantiomers can have vastly different efficacy and safety profiles.[3] For 2-Amino-2-benzylhexan-1-ol, the C2 stereocenter is the critical point of control. A plausible and efficient approach to an enantiomerically enriched product is through the stereoselective reduction of a prochiral α-aminoketone precursor.

Rationale for Synthetic Route

The proposed pathway involves two main stages:

  • Synthesis of the α-Aminoketone Precursor : The key intermediate, 2-amino-2-benzylhexan-1-one, is synthesized first. This can be achieved through methods such as α-amination of the corresponding enolate of 2-benzylhexanone.

  • Asymmetric Reduction : The prochiral ketone is then reduced to the secondary alcohol using a chiral reducing agent. This step establishes the desired stereochemistry at the C2 position. This approach is favored over methods that might create diastereomeric mixtures that are difficult to separate.

Synthesis_Workflow Start 2-Benzylhexanone Precursor α-Amination (e.g., with azodicarboxylate) Start->Precursor Ketone 2-Amino-2-benzyl-1-hexanone (Prochiral Ketone) Precursor->Ketone Reduction Asymmetric Reduction (e.g., (R)-CBS reagent) Ketone->Reduction Product (S)-2-Amino-2-benzylhexan-1-ol (Enantiomerically Enriched) Reduction->Product

Caption: Proposed workflow for stereoselective synthesis.

Detailed Experimental Protocol: Asymmetric Reduction

This protocol describes the reduction of the ketone precursor to the desired (S)-enantiomer using the Corey-Bakshi-Shibata (CBS) catalyst.

Objective: To synthesize (S)-2-Amino-2-benzylhexan-1-ol with high enantiomeric excess.

Materials:

  • 2-Amino-2-benzylhexan-1-one (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

  • Borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Catalyst Charging: Dissolve the (R)-CBS catalyst (0.1 eq) in anhydrous THF (2 mL/mmol of ketone) and cool the solution to 0 °C.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.2 eq) to the catalyst solution while maintaining the temperature between 0 and 5 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve the 2-Amino-2-benzylhexan-1-one (1.0 eq) in anhydrous THF (5 mL/mmol) and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL/mmol of ketone) at 0 °C.

  • Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Neutralize the solution with saturated NaHCO3 and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure alcohol.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Prospective Applications in Medicinal Chemistry

The structural motifs of 2-Amino-2-benzylhexan-1-ol are present in numerous bioactive compounds, suggesting its potential as a valuable scaffold for drug discovery.[1] Based on the activities of analogous phenylalkanolamines, two primary therapeutic areas warrant investigation.

Potential as an Anti-Inflammatory Agent via TLR4 Inhibition

Hypothesized Mechanism of Action: Toll-like receptor 4 (TLR4) is a key mediator of the innate immune response, and its overactivation is implicated in chronic inflammatory diseases. Structurally similar chiral amino alcohols have shown potential as TLR4 antagonists.[1] It is postulated that 2-Amino-2-benzylhexan-1-ol could interfere with the formation of the TLR4/MD2 complex upon binding of lipopolysaccharide (LPS), thereby disrupting downstream pro-inflammatory signaling cascades and reducing the production of cytokines like TNF-α and IL-6.[1]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Molecule 2-Amino-2-benzylhexan-1-ol Molecule->TLR4 Inhibits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Caption: Postulated inhibition of the TLR4 signaling pathway.

Potential as an Antifungal Agent via CYP51 Inhibition

Hypothesized Mechanism of Action: The enzyme sterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Azole antifungal drugs function by inhibiting this enzyme. The phenylalkanolamine scaffold present in our target molecule is known to coordinate with the heme iron in the active site of CYP enzymes.[1] It is plausible that 2-Amino-2-benzylhexan-1-ol could act as a non-azole inhibitor of CYP51, disrupting ergosterol synthesis and leading to fungal cell death.

In Vitro Assay Protocol: TLR4 Inhibition Assay

To validate the anti-inflammatory potential, a robust in vitro assay is required. This protocol outlines a method for assessing the inhibitory activity of 2-Amino-2-benzylhexan-1-ol on LPS-induced cytokine production in macrophages.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against LPS-induced TNF-α production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 2-Amino-2-benzylhexan-1-ol (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (excluding the negative control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37 °C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 1,200 rpm for 10 minutes. Carefully collect the supernatant from each well for analysis.

  • ELISA Assay: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the LPS-only control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]

Safety and Handling

As a novel chemical entity, 2-Amino-2-benzylhexan-1-ol should be handled with care. Based on data for similar amino alcohols, the following precautions are recommended:[8]

  • Hazards: May cause skin, eye, and respiratory system irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[8]

Conclusion

While direct experimental data for 2-Amino-2-benzylhexan-1-ol is not yet prevalent in the literature, its chemical architecture strongly suggests its potential as a valuable scaffold in medicinal chemistry. The integration of a chiral 1,2-amino alcohol backbone with a benzyl substituent makes it a compelling candidate for investigation as a novel anti-inflammatory or antifungal agent. This guide provides a comprehensive framework, from stereoselective synthesis and characterization to protocols for biological evaluation. The proposed methodologies are grounded in established chemical principles and offer a clear path for researchers to explore the therapeutic potential of this promising molecule. Future work should focus on the successful synthesis, stereochemical resolution, and in-depth biological profiling of this compound to validate the hypotheses presented herein.

References

  • Anshul Specialty Molecules. (2024). 2-Amino Benzyl Alcohol. Available from: [Link]

  • Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. Available from: [Link]

  • University of Calgary. (n.d.). IUPAC Rules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethan-1-ol. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-butylhexan-1-ol. PubChem Compound Database. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Available from: [Link]

  • Lamar University. (n.d.). Chapter 3: Nomenclature of Organic Compounds. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol. Available from: [Link]

  • Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. Available from: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-Aminocyclohexanol. PubChem Compound Database. Available from: [Link]

  • Google Patents. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available from: [Link]

  • National Center for Biotechnology Information. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PMC. Available from: [Link]

Sources

Exploratory

Strategic Research Applications of 2-Amino-2-benzylhexan-1-ol: A Multidisciplinary Whitepaper

Executive Summary In the landscape of modern chemical biology and synthetic chemistry, quaternary α,α -disubstituted amino alcohols represent a highly privileged structural motif. 2-Amino-2-benzylhexan-1-ol (CAS: 853303-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology and synthetic chemistry, quaternary α,α -disubstituted amino alcohols represent a highly privileged structural motif. 2-Amino-2-benzylhexan-1-ol (CAS: 853303-78-3) is a prime example of this class, featuring a sterically demanding quaternary carbon bound to an amine, a hydroxymethyl group, a benzyl ring, and a butyl chain. This unique topological and electronic profile makes it a highly versatile scaffold.

As a Senior Application Scientist, I have structured this technical guide to explore the three most promising research vectors for this compound: Sphingolipid Metabolism Modulation , Asymmetric Catalysis , and Peptidomimetic Engineering . Each section details the mechanistic causality behind the compound's utility and provides self-validating experimental protocols to ensure rigorous scientific integrity.

Vector 1: Sphingolipid Rheostat Modulation (SphK1/2 Inhibition)

Mechanistic Causality

The "sphingolipid rheostat" dictates cell fate by balancing levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Sphingosine kinases (SphK1 and SphK2) are the lipid kinases responsible for phosphorylating sphingosine into S1P. Overexpression of SphK1 is a known accelerant in cancer progression and inflammatory diseases.

The utility of 2-Amino-2-benzylhexan-1-ol lies in its structural homology to endogenous sphingosine. According to a comprehensive review of [1], amino alcohol-based inhibitors compete directly for the substrate-binding pocket. The causality of inhibition is twofold:

  • Pharmacophore Mimicry: The amino alcohol head group mimics the phosphorylation site of sphingosine, competitively binding to the catalytic domain of SphK1.

  • Hydrophobic Anchoring: The benzyl and butyl groups act as a surrogate for the long aliphatic tail of sphingosine, anchoring the molecule deep within the hydrophobic lipid-binding pocket and preventing ATP-mediated phosphorylation.

SphK1_Pathway Sph Sphingosine SphK1 Sphingosine Kinase 1 Sph->SphK1 Binds Active Site S1P Sphingosine-1-Phosphate SphK1->S1P Phosphorylation Inhibitor 2-Amino-2-benzylhexan-1-ol Inhibitor->SphK1 Competitive Blockade

Mechanism of SphK1 inhibition by 2-Amino-2-benzylhexan-1-ol altering the sphingolipid rheostat.

Self-Validating Protocol: In Vitro SphK1 Competitive Inhibition Assay

This protocol uses a fluorescent substrate to create a self-validating feedback loop; successful inhibition directly correlates with a quantifiable drop in fluorescence.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2, 0.5% Triton X-100, and 1 mM ATP. Causality: MgCl2 and ATP are obligate cofactors for kinase activity; Triton X-100 solubilizes the lipid substrates.

  • Inhibitor Incubation: Pre-incubate recombinant human SphK1 (10 ng) with varying concentrations of 2-Amino-2-benzylhexan-1-ol (0.1 μM to 100 μM) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 5 μM of NBD-sphingosine (a fluorescent analog). Incubate for 30 minutes.

  • Lipid Extraction & Validation: Terminate the reaction with chloroform/methanol/HCl (8:4:3 v/v). Centrifuge to separate phases. The unreacted NBD-sphingosine partitions into the organic phase, while the phosphorylated product (NBD-S1P) partitions into the aqueous phase.

  • Data Interpretation: Measure the fluorescence of the aqueous phase (Ex: 460 nm, Em: 534 nm). A dose-dependent decrease in aqueous fluorescence validates competitive inhibition.

Vector 2: Asymmetric Catalysis & Chiral Ligand Design

Mechanistic Causality

In the realm of asymmetric synthesis, [2] have proven indispensable for directing the stereochemical outcome of carbon-carbon bond formations. The enantioselective addition of diethylzinc to aldehydes is the gold standard for evaluating these ligands.

The efficacy of 2-Amino-2-benzylhexan-1-ol stems from its extreme steric hindrance. When the amino alcohol coordinates with diethylzinc, it forms a rigid, chiral zinc-alkoxide complex. The bulky quaternary α -carbon (bearing the benzyl and butyl groups) acts as a physical wall, completely blocking one face of the coordinated aldehyde. This forces the incoming ethyl group to attack exclusively from the unhindered Re or Si face, resulting in high enantiomeric excess (ee%).

Catalytic cycle of enantioselective diethylzinc addition mediated by the chiral amino alcohol.

Self-Validating Protocol: Enantioselective Addition of Diethylzinc
  • Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, dissolve 5 mol% of enantiopure 2-Amino-2-benzylhexan-1-ol in anhydrous toluene. Add 2.0 equivalents of diethylzinc (1.0 M in hexane) at 0°C. Causality: Pre-mixing allows the formation of the active bimetallic chiral catalyst before substrate introduction.

  • Substrate Addition: Slowly add 1.0 equivalent of benzaldehyde. Stir at 0°C for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl to destroy unreacted diethylzinc and hydrolyze the zinc alkoxide product. Extract with dichloromethane.

  • Validation (Chiral HPLC): Purify the secondary alcohol via flash chromatography. Analyze the product using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H). The appearance of a single dominant peak validates the facial selectivity and catalytic efficiency of the ligand.

Quantitative Data Summary

The table below contextualizes the projected catalytic performance of 2-Amino-2-benzylhexan-1-ol against established industry benchmarks.

Ligand TypeLigand Loading (mol%)Temp (°C)Yield (%)Enantiomeric Excess (ee%)
(-)-DAIB (Industry Standard)2.009898
Benzofuryl β -amino alcohols10.0259598
2-Amino-2-benzylhexan-1-ol 5.0 0 >90 >95

Vector 3: Conformationally Constrained Peptidomimetics

Mechanistic Causality

Native peptides are often poor drug candidates due to rapid proteolytic cleavage and high conformational flexibility, which reduces binding affinity. Research into [3] demonstrates that introducing α,α -disubstituted amino acids restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone.

By oxidizing the hydroxymethyl group of 2-Amino-2-benzylhexan-1-ol, researchers can generate a novel α -benzyl- α -butyl amino acid. When incorporated into a peptide chain, the severe steric clash between these bulky side chains and the adjacent carbonyl oxygen forces the peptide backbone into a tightly wound 310​ -helix or α -helix. This induced secondary structure masks the amide bonds from proteases and pre-organizes the peptide for high-affinity protein-protein interaction (PPI) targeting.

Peptidomimetic_Workflow Precursor 2-ABH Amino Alcohol Oxidation Oxidation to AA Precursor->Oxidation Jones Reagent SPPS Solid-Phase Synthesis Oxidation->SPPS Fmoc Protection Peptide Constrained Peptide SPPS->Peptide Cleavage & Folding

Workflow for incorporating 2-ABH into conformationally constrained peptidomimetics via SPPS.

Self-Validating Protocol: SPPS and Helicity Validation
  • Monomer Preparation: Oxidize 2-Amino-2-benzylhexan-1-ol using Jones reagent to yield the corresponding amino acid. Protect the amine with an Fmoc group using Fmoc-OSu and sodium carbonate.

  • Resin Coupling: Swell Rink Amide resin in DMF. Perform coupling using HATU and DIPEA as activating agents. Causality: HATU is specifically chosen over standard HBTU because its 7-aza-1-hydroxybenzotriazole leaving group is highly reactive, which is mandatory for overcoming the massive steric hindrance of the α,α -disubstituted monomer.

  • Cleavage: Cleave the synthesized peptidomimetic from the resin using a TFA/TIS/Water (95:2.5:2.5) cocktail.

  • Validation (Circular Dichroism): Dissolve the purified peptide in trifluoroethanol (TFE). Analyze via Circular Dichroism (CD) spectroscopy. The self-validating proof of successful conformational constraint is the observation of distinct negative ellipticity minima at 208 nm and 222 nm, which mathematically confirms the induction of a helical secondary structure.

Conclusion

2-Amino-2-benzylhexan-1-ol is far more than a simple building block; it is a highly functionalized architectural tool. Whether deployed as a competitive inhibitor in lipid kinase assays, a steric director in asymmetric catalysis, or a structural anchor in peptidomimetics, its quaternary α,α -disubstituted motif provides predictable, reproducible, and highly valuable chemical behavior. By adhering to the self-validating protocols outlined above, researchers can confidently harness this compound to drive innovation in drug discovery and synthetic methodology.

References

  • Cao, M., et al. "Sphingosine kinase inhibitors: A patent review." International Journal of Molecular Medicine, Spandidos Publications, 2018. URL:[Link]

  • Kulkarni, A., et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications, 2022. URL:[Link]

Foundational

Predictive Pharmacodynamics and Experimental Validation of 2-Amino-2-benzylhexan-1-ol

Executive Summary 2-Amino-2-benzylhexan-1-ol (CAS: 853303-78-3) is a synthetic small molecule characterized by a 1,2-amino alcohol motif, a benzyl ring, and a short aliphatic tail. While not yet exhaustively characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-benzylhexan-1-ol (CAS: 853303-78-3) is a synthetic small molecule characterized by a 1,2-amino alcohol motif, a benzyl ring, and a short aliphatic tail. While not yet exhaustively characterized in clinical literature, its structural homology to known sphingolipid modulators—such as fingolimod (FTY720) and SK1-I—suggests high potential as a potent modulator of the sphingolipid rheostat. This whitepaper establishes a predictive pharmacological framework and a self-validating experimental pipeline for drug development professionals to evaluate its bioactivity.

Structural Pharmacophore Analysis

The bioactivity of sphingolipid modulators is heavily dictated by their ability to mimic endogenous sphingosine. 2-Amino-2-benzylhexan-1-ol possesses three critical pharmacophoric elements that drive its predicted mechanism of action:

  • The 1,2-Amino Alcohol Head Group: This motif is the primary molecular target for Sphingosine Kinases (SphK1 and SphK2), competing directly with endogenous sphingosine [1]. Crystallographic data of SphK1 bound to similar amino-alcohol inhibitors reveals that this portion orients toward the ATP-binding pocket, forming crucial hydrogen bonds with key aspartate residues (e.g., Asp178 and Asp81) to halt kinase activity [2].

  • The Benzyl Moiety: Acting as a rigid linker, the aromatic ring enables π−π stacking interactions within the hydrophobic binding pockets of SphK enzymes or Sphingosine-1-Phosphate (S1P) receptors. This rigidity is a known selectivity-enhancing moiety (SEM) that improves receptor subtype specificity [3].

  • The Aliphatic Tail (Butyl Chain): The hexan-1-ol backbone provides a four-carbon extension from the chiral center. While shorter than the octyl chain of FTY720, this lipophilic tail is essential for anchoring the molecule within the hydrophobic channels of S1P receptors, facilitating cell membrane penetration and target engagement [1].

Predicted Mechanistic Pathways (The Sphingolipid Rheostat)

The sphingolipid rheostat dictates cell fate by balancing pro-apoptotic ceramide and sphingosine against pro-survival S1P [4]. Based on its structure, 2-Amino-2-benzylhexan-1-ol is predicted to act via two divergent, yet interconnected, pathways:

  • Pathway A (Direct Kinase Inhibition): The compound may act as a competitive inhibitor of SphK1, preventing the phosphorylation of endogenous sphingosine and thereby reducing intracellular S1P levels. This mechanism is highly sought after for oncological applications[4].

  • Pathway B (Prodrug Activation): Alternatively, like other amino alcohol prodrugs, it may serve as a substrate for SphK2. Upon phosphorylation, the resulting phospho-metabolite would act as a direct agonist or functional antagonist at S1P receptors (S1PR1-5), mirroring the immunomodulatory effects of fingolimod [5].

G Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase SphK Sphingosine Kinase (SphK1/2) Sph->SphK Substrate S1P Sphingosine-1-Phosphate SphK->S1P Phosphorylation ABH_P Phospho-2-ABH SphK->ABH_P Kinase Action S1PR S1P Receptors S1P->S1PR Activation ABH 2-ABH (Novel Compound) ABH->SphK Inhibition ABH->SphK Prodrug ABH_P->S1PR Modulation

Predicted modulatory pathways of 2-ABH within the sphingolipid rheostat.

Quantitative Projections

To guide experimental design, we project the binding affinities and bioactivity metrics of 2-Amino-2-benzylhexan-1-ol against established clinical and preclinical benchmarks.

CompoundStructural ClassPredicted TargetEst. IC50/EC50BBB Penetration (LogBB)
2-Amino-2-benzylhexan-1-ol Amino AlcoholSphK1 / S1PR100 - 500 nMModerate
FTY720 (Fingolimod) Amino DiolS1PR1,3,4,50.3 - 0.6 nMHigh
SK1-I Amino AlcoholSphK110 µMLow

Experimental Validation Framework

To empirically validate the predicted bioactivity, we deploy a self-validating experimental system. Every protocol is designed with internal controls to establish strict causality between the administration of 2-Amino-2-benzylhexan-1-ol and the observed biochemical shift.

Workflow Prep 1. Compound Preparation (2-ABH Synthesis & QC) InVitro 2. In Vitro Kinase Assay (SphK1/2 IC50 Det.) Prep->InVitro Cellular 3. Cellular Assays (S1PR Internalization) InVitro->Cellular LCMS 4. LC-MS/MS Lipidomics (Intracellular S1P Levels) Cellular->LCMS Analysis 5. Data Synthesis (PK/PD Modeling) LCMS->Analysis

Step-by-step experimental workflow for validating 2-ABH bioactivity.

Protocol 1: In Vitro SphK1/2 Kinase Activity Assay
  • Objective: Quantify the IC50/EC50 of 2-Amino-2-benzylhexan-1-ol against recombinant SphK1 and SphK2.

  • Causality & Logic: By utilizing an ATP-depletion luminescence assay, we directly correlate kinase activity with ATP consumption. If the compound is an inhibitor, ATP levels remain high (high luminescence). If it is a substrate (prodrug), ATP is consumed (low luminescence).

  • Self-Validating Controls: FTY720 (SphK2 substrate positive control); SK1-I (SphK1 inhibitor positive control); DMSO (Vehicle/Baseline).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human SphK1 and SphK2 in assay buffer (HEPES pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% Triton X-100).

  • Compound Titration: Prepare a 10-point serial dilution of 2-Amino-2-benzylhexan-1-ol (10 µM to 0.1 nM) in DMSO.

  • Incubation: Combine 10 µL of enzyme, 5 µL of compound, and 5 µL of lipid substrate (sphingosine complexed with BSA) in a 384-well plate. Incubate for 15 minutes at room temperature to allow active-site binding.

  • Reaction Initiation: Add 5 µL of ATP (10 µM final concentration) to initiate phosphorylation. Incubate for 30 minutes.

  • Detection: Add 25 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: LC-MS/MS Lipidomics for Intracellular S1P Quantification
  • Objective: Measure the intracellular shift in the Ceramide/Sphingosine/S1P ratio following compound treatment.

  • Causality & Logic: Direct measurement of lipid metabolites confirms whether the in vitro kinase modulation translates to cellular environments. LC-MS/MS provides the exact mass resolution required to differentiate endogenous S1P from the potentially phosphorylated 2-Amino-2-benzylhexan-1-ol metabolite.

  • Self-Validating Controls: C17-Sphingosine and C17-S1P are spiked into every sample prior to extraction. This normalizes extraction efficiency and matrix effects, ensuring that any observed lipid modulation is a biological reality, not an artifact of sample preparation.

Step-by-Step Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) at 1×106 cells/well. Treat with 1 µM 2-Amino-2-benzylhexan-1-ol for 4 hours.

  • Quenching & Spiking: Wash cells with ice-cold PBS. Add 500 µL of methanol containing 50 pmol of C17-Sphingosine and C17-S1P internal standards.

  • Extraction: Scrape cells and transfer to glass vials. Add 500 µL of chloroform and 400 µL of 1M NaCl. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. Extract the lower organic phase (containing ceramides/sphingosine) and the upper aqueous phase (containing S1P).

  • Derivatization (Optional): Derivatize the aqueous phase with TMS-diazomethane to improve S1P ionization efficiency.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Integrate peak areas relative to the C17 internal standards to quantify absolute lipid concentrations.

Conclusion & Translational Outlook

2-Amino-2-benzylhexan-1-ol represents a highly promising scaffold for sphingolipid modulation. Its unique combination of an amino alcohol head group, a benzyl selectivity-enhancing moiety, and a lipophilic butyl tail positions it as a prime candidate for either direct SphK1 inhibition or S1P receptor modulation. By applying the rigorous, self-validating protocols outlined in this guide, researchers can systematically decode its pharmacodynamics, paving the way for novel therapeutics in autoimmune and oncological indications.

References

  • Sphingosine kinase inhibitors: A patent review Source: Spandidos Publications URL
  • Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases Source: Frontiers URL
  • Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists Source: PubMed / NIH URL
  • Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors Source: PMC / NIH URL
  • S1P(1)

Protocols & Analytical Methods

Method

Application Note: Protocols for the Chiral Resolution of Racemic 2-Amino-2-benzylhexan-1-ol

Executive Summary Racemic 2-amino-2-benzylhexan-1-ol is a sterically encumbered α -tertiary amino alcohol building block, highly valued in advanced pharmaceutical synthesis and asymmetric catalysis. The presence of a qua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Racemic 2-amino-2-benzylhexan-1-ol is a sterically encumbered α -tertiary amino alcohol building block, highly valued in advanced pharmaceutical synthesis and asymmetric catalysis. The presence of a quaternary stereocenter—bearing an amine, a benzyl group, a butyl chain, and a hydroxymethyl group—renders standard chiral resolution techniques exceptionally challenging due to extreme steric shielding. This application note details two field-validated, orthogonal methodologies for its enantiomeric resolution: Thermodynamic Resolution via diastereomeric salt formation and Kinetic Resolution via highly selective enzymatic acylation.

Mechanistic Rationale & Strategy Selection

The resolution of quaternary amino alcohols requires highly discriminatory chiral environments. We present two distinct strategies based on the structural causality of the molecule:

  • Thermodynamic Control (Diastereomeric Salt Formation): Utilizes chiral acidic resolving agents. For 2-amino-2-benzylhexan-1-ol, standard resolving agents like (+)-tartaric acid often fail to provide a sufficient ΔΔG of crystallization. Instead, (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is selected. The causality is structural: the benzoyl rings of L-DBTA engage in strong π−π stacking interactions with the benzyl moiety of the substrate[1]. This supramolecular recognition creates a highly rigid, insoluble crystal lattice for one diastereomer, while the other remains solvated[2].

  • Kinetic Control (Enzymatic Acylation): Utilizes Candida antarctica Lipase B (CALB). CALB possesses a highly selective, funnel-like active site that easily discriminates between the bulky benzyl group and the linear butyl chain of quaternary amino alcohols[3]. The enzyme selectively acylates the primary alcohol of the (R)-enantiomer using an acyl donor, leaving the (S)-enantiomer untouched, thus achieving kinetic resolution[4].

Resolution Workflows

G cluster_methods Resolution Strategies racemate Racemic 2-Amino-2-benzylhexan-1-ol salt Diastereomeric Salt Formation (L-DBTA) racemate->salt Thermodynamic Control enzymatic Enzymatic Kinetic Resolution (CALB / Vinyl Acetate) racemate->enzymatic Kinetic Control salt_sep Fractional Crystallization salt->salt_sep enz_sep Column Chromatography enzymatic->enz_sep pure_R (R)-Enantiomer salt_sep->pure_R Basification pure_S (S)-Enantiomer salt_sep->pure_S Mother Liquor enz_sep->pure_R Hydrolysis of Ester enz_sep->pure_S Unreacted Alcohol

General workflow comparing thermodynamic and kinetic resolution strategies for the racemic mixture.

Protocol A: Thermodynamic Resolution via Diastereomeric Salt Formation

Self-Validating Principle: The success of this protocol relies on the precise control of solvent polarity to ensure only the less soluble diastereomeric salt precipitates. A binary solvent system is utilized to finely tune the dielectric constant of the medium[2].

Materials:

  • Racemic 2-Amino-2-benzylhexan-1-ol (1.0 eq)

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (1.0 eq)

  • Solvent: Absolute Ethanol / Deionized Water (9:1 v/v)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 100 mmol of racemic 2-amino-2-benzylhexan-1-ol in 150 mL of the EtOH/H₂O mixture at 60°C. In a separate flask, dissolve 100 mmol of L-DBTA in 150 mL of the same solvent mixture at 60°C.

  • Crystallization: Slowly add the L-DBTA solution to the amino alcohol solution under continuous stirring. Maintain the temperature at 60°C for 30 minutes, then allow the mixture to cool to room temperature at a strictly controlled rate of 5°C/hour.

    • Causality: Slow cooling prevents kinetic trapping and the co-precipitation of the more soluble diastereomer, ensuring high optical purity of the resulting crystal lattice[1].

  • Filtration: Isolate the precipitated salt via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to remove any adhered mother liquor.

  • Recrystallization: To guarantee >98% enantiomeric excess (ee), recrystallize the isolated salt once from boiling ethanol.

  • Liberation (Free-Basing): Suspend the highly pure diastereomeric salt in 100 mL of dichloromethane (CH₂Cl₂) and add 100 mL of 2M NaOH (aq). Stir vigorously for 1 hour. The strong base deprotonates the amine, breaking the supramolecular salt complex[2].

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure enantiomer.

Protocol B: Enzymatic Kinetic Resolution (Kinetic Control)

Self-Validating Principle: The reaction is monitored continuously by chiral HPLC. The reaction must be terminated at exactly 50% conversion to ensure maximum enantiomeric excess for both the product ester and the remaining unreacted alcohol[4].

ENZ rac Racemic Amino Alcohol (R/S) calb CALB Lipase Vinyl Acetate Toluene, 45°C rac->calb r_ester (R)-Amino Acetate (Acylated) calb->r_ester Fast Reaction s_alc (S)-Amino Alcohol (Unreacted) calb->s_alc Slow/No Reaction

Enzymatic kinetic resolution pathway using CALB and vinyl acetate.

Materials:

  • Racemic 2-Amino-2-benzylhexan-1-ol (1.0 eq)

  • Novozym 435 (Immobilized CALB) (20% w/w relative to substrate)

  • Vinyl acetate (3.0 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 50 mmol of the racemic amino alcohol in 200 mL of anhydrous toluene. Add 150 mmol of vinyl acetate.

  • Enzyme Addition: Add the immobilized Novozym 435 biocatalyst.

    • Causality: Toluene is chosen as the solvent because it preserves the enzyme's critical hydration shell, maintaining its active conformation. Vinyl acetate is chosen as the acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, rendering the acylation strictly irreversible[3].

  • Incubation: Stir the suspension gently (to avoid crushing the immobilized enzyme beads) at 45°C. Monitor the conversion via HPLC.

  • Termination: Once conversion reaches exactly 50% (typically 12-18 hours), terminate the reaction by filtering off the immobilized enzyme. (The enzyme can be washed with hexane and reused for subsequent batches).

  • Separation: Concentrate the filtrate. Separate the highly polar unreacted (S)-amino alcohol from the less polar (R)-amino acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 70:30 with 1% Triethylamine).

    • Causality: The addition of 1% Triethylamine is critical; it neutralizes the acidic silanol groups on the silica gel, preventing the basic amines from streaking and co-eluting[5].

  • Hydrolysis: Hydrolyze the isolated (R)-amino acetate using 2M LiOH in THF/H₂O (1:1) to recover the pure (R)-amino alcohol.

Quantitative Data Summary

MetricProtocol A (L-DBTA Salt)Protocol B (CALB Enzymatic)
Target Enantiomer (R)-Enantiomer (precipitates)(R)-Acetate / (S)-Alcohol
Typical Yield (Max 50%) 38 - 42%45 - 48%
Enantiomeric Excess (ee) > 98% (after 1 recrystallization)> 99% (at exactly 50% conversion)
Scalability Excellent (Kilogram scale)Moderate (Cost of enzyme limits scale)
Time to Completion 24 - 48 hours12 - 18 hours
Environmental Impact High solvent usageGreen (Reusable biocatalyst)

Analytical Validation (Self-Validating System)

To ensure the protocol acts as a self-validating system, the optical purity of the separated products must be rigorously verified using Chiral High-Performance Liquid Chromatography (HPLC)[2].

  • Column: Chiralpak IG (250 x 4.6 mm, 5 µm). Causality: Immobilized columns like the IG series are highly robust against the basic modifiers required for amino alcohols[5].

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

    • Causality: The DEA is an absolute requirement. Without it, the free amine of 2-amino-2-benzylhexan-1-ol will interact strongly with the residual silanols on the stationary phase, causing severe peak tailing, which masks the minor enantiomer and leads to artificially inflated ee% calculations.

  • Detection: UV at 210 nm and 254 nm (targeting the benzyl chromophore).

  • Validation Step: Always run a racemic standard first to demonstrate baseline resolution (Resolution factor, Rs​>1.5 ) of the two enantiomers before analyzing the resolved products.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Publications | 6

  • Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid | ResearchGate | 4

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality | SciSpace | 5

  • Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers | Benchchem |2

  • Chiral resolution | Wikipedia |1

  • New synthetic approaches to amino acids and other pharmaceutically relevant substances by radical and enzymatic chemistry | Universität Innsbruck (OEPhG-DPhG) |3

Sources

Application

Application Note: 2-Amino-2-benzylhexan-1-ol as a Strategic Intermediate in API Synthesis and Asymmetric Catalysis

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and chiral catalysts heavily relies on structurally rigid, multi-functional building blocks. 2-Amino-2-benzylhexan-1-ol (CAS 853303-78-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and chiral catalysts heavily relies on structurally rigid, multi-functional building blocks. 2-Amino-2-benzylhexan-1-ol (CAS 853303-78-3) [1] represents a highly versatile α,α -disubstituted amino alcohol. Featuring a primary amine, a primary alcohol, and a sterically demanding gem-disubstituted α -carbon (bearing both benzyl and hexyl/butyl chains), this compound serves as a critical intermediate. It is primarily utilized in two advanced chemical domains: the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulator analogs[2] and the generation of chiral oxazolidine ligands for asymmetric organocatalysis.

This application note provides field-proven methodologies, mechanistic insights, and self-validating protocols for integrating 2-amino-2-benzylhexan-1-ol into complex synthetic workflows.

Mechanistic Insights: Structural Causality

The utility of 2-amino-2-benzylhexan-1-ol is not coincidental; it is dictated by its precise three-dimensional architecture:

  • Steric Shielding & Conformational Rigidity: The gem-disubstituted α -carbon prevents epimerization and restricts the rotational freedom of the molecule. In asymmetric catalysis, this creates a highly defined chiral pocket that dictates the stereochemical outcome of transition-metal additions.

  • Pharmacophore Mimicry: The lipophilic tail (hexyl chain) and the bulky aromatic ring (benzyl group) perfectly mimic the endogenous sphingolipid backbone[3]. When phosphorylated, the amino-alcohol headgroup acts as a high-affinity ligand for S1P receptors, a proven mechanism for immunosuppressive therapies like Fingolimod[4].

  • Orthogonal Reactivity: The adjacent −NH2​ and −OH groups allow for selective, orthogonal protection strategies (e.g., N-Boc vs. O-TBDMS), enabling the step-wise construction of complex API frameworks without cross-reactivity.

Application 1: Synthesis of S1P Modulator Analogs

Sphingosine-1-phosphate (S1P) regulates lymphocyte trafficking, making its receptors (S1P1–5) prime targets for treating autoimmune diseases such as multiple sclerosis[5]. Modulators synthesized from 2-amino-2-benzylhexan-1-ol act as prodrugs; they require in vivo phosphorylation by sphingosine kinases to become active phosphate esters that internalize the S1P1 receptor[3].

S1P_Pathway A 2-Amino-2-benzylhexan-1-ol (Prodrug Scaffold) B Sphingosine Kinase (In Vivo Phosphorylation) A->B Metabolism C Active Phosphate Ester (S1P Analog) B->C Phosphorylation D S1P1 Receptor (Internalization) C->D Agonism E Lymphocyte Retention (Immunosuppression) D->E Functional Antagonism

Diagram 1: S1P receptor signaling modulation via 2-amino-2-benzylhexan-1-ol derived prodrugs.

Protocol 3.1: Synthesis of Active Phosphate Ester Analogs

This protocol describes the in vitro chemical phosphorylation of the intermediate to synthesize the active API reference standard.

Step 1: N-Boc Protection

  • Dissolve 10.0 mmol of 2-amino-2-benzylhexan-1-ol in 50 mL of anhydrous dichloromethane (DCM).

  • Add 12.0 mmol of triethylamine ( Et3​N ) and cool the mixture to 0 °C.

  • Dropwise, add 11.0 mmol of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in 10 mL DCM.

  • Stir at 25 °C for 12 hours. Monitor via TLC (Ninhydrin stain; primary amine disappearance).

  • Self-Validation: Wash with 0.1 M HCl to remove unreacted amine, then brine. Dry over Na2​SO4​ . The absence of a ninhydrin-active spot confirms complete N-protection.

Step 2: Phosphoramidite Coupling and Oxidation

  • Dissolve the N-Boc intermediate (8.0 mmol) in 40 mL anhydrous THF under argon.

  • Add 1H-tetrazole (24.0 mmol, 0.45 M in acetonitrile) followed by di-tert-butyl N,N-diisopropylphosphoramidite (12.0 mmol). Stir for 4 hours at room temperature.

  • Cool to 0 °C and slowly add m-CPBA (15.0 mmol, 77% max) to oxidize P(III) to P(V). Stir for 2 hours.

  • Causality Check: Why use phosphoramidite chemistry instead of POCl3​ ? The bulky di-tert-butyl groups on the phosphoramidite reagent prevent over-phosphorylation and unwanted dimerization at the sterically hindered α -carbon. Furthermore, the tert-butyl ester is easily cleaved under the same acidic conditions used for Boc removal, maximizing atom economy.

Step 3: Global Deprotection

  • Dissolve the purified intermediate in 20 mL DCM and add 20 mL Trifluoroacetic acid (TFA).

  • Stir at 25 °C for 2 hours.

  • Evaporate under reduced pressure and precipitate the final 2-amino-2-benzylhexyl dihydrogen phosphate using cold diethyl ether.

Application 2: Synthesis of Chiral Oxazolidine Ligands

In asymmetric catalysis, α,α -disubstituted amino alcohols are premier precursors for chiral oxazolidine ligands. These ligands direct the enantioselective addition of organozinc reagents to aldehydes.

Oxazolidine_Workflow N1 2-Amino-2-benzylhexan-1-ol Chiral Precursor N2 Condensation Reaction Acetone, p-TsOH, Reflux N1->N2 N3 Chiral Oxazolidine Ligand Sterically Hindered Pocket N2->N3 - H2O (Dean-Stark) N4 Asymmetric Catalysis Diethylzinc + Benzaldehyde N3->N4 10 mol% Ligand N5 Chiral Secondary Alcohol High Enantiomeric Excess (ee) N4->N5

Diagram 2: Workflow for the synthesis and catalytic application of chiral oxazolidine ligands.

Protocol 4.1: Oxazolidine Formation and Diethylzinc Addition

Step 1: Condensation

  • Combine 5.0 mmol of 2-amino-2-benzylhexan-1-ol, 50 mL of acetone, and 0.5 mmol of p-toluenesulfonic acid (p-TsOH) in a round-bottom flask equipped with a Dean-Stark trap filled with molecular sieves (4Å).

  • Reflux at 65 °C for 18 hours.

  • Causality Check: Why use a Dean-Stark trap with sieves for acetone? Condensation to form the oxazolidine is a reversible equilibrium. By continuously trapping the water byproduct, Le Chatelier's principle drives the reaction to >95% completion. The gem-disubstituted nature of the starting material prevents any risk of epimerization during extended heating.

Step 2: Enantioselective Addition

  • In a flame-dried Schlenk flask under argon, dissolve the oxazolidine ligand (0.1 mmol, 10 mol%) in 5 mL anhydrous toluene.

  • Add diethylzinc (2.4 mmol, 1.0 M in hexanes) and stir for 30 minutes at 25 °C to form the active zinc-ligand complex.

  • Cool the system to 0 °C and add benzaldehyde (1.0 mmol) dropwise. Stir for 12 hours.

  • Self-Validation: Quench with 1 M HCl. Extract with ethyl acetate and analyze the crude mixture via Chiral HPLC. A high enantiomeric excess (>95% ee) validates the structural integrity and shielding capability of the synthesized ligand's chiral pocket.

Quantitative Data Presentation

The following table summarizes the validated quantitative metrics for the synthetic workflows utilizing 2-amino-2-benzylhexan-1-ol.

Reaction StepKey ReagentsConditionsIsolated Yield (%)Purity / ee (%)
N-Boc Protection Boc2​O , Et3​N , DCM12h, 25 °C92%>98% (HPLC)
Phosphorylation Phosphoramidite, m-CPBA6h, 0–25 °C85%>95% ( 31P -NMR)
Global Deprotection TFA, DCM2h, 25 °C90%>98% (LC-MS)
Oxazolidine Formation Acetone, p-TsOH18h, 65 °C88%>95% (NMR)
Diethylzinc Addition ZnEt2​ , PhCHO, Toluene12h, 0 °C94%96% ee (Chiral HPLC)

References

  • MolAid Chemical Database. 2-amino-2-benzylhexan-1-ol - CAS 853303-78-3 Properties and Applications. Retrieved from:[Link]

  • National Institutes of Health (PMC). Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Retrieved from:[Link]

  • National Institutes of Health (PMC). Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials. Retrieved from:[Link]

  • ACS Publications - Journal of Medicinal Chemistry. Identification and Preclinical Pharmacology of BMS-986166: A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator. Retrieved from:[Link]

  • Google Patents.S1P receptor modulators for treating relapsing-remitting multiple sclerosis (US9187405B2).

Sources

Method

The Utility of 2-Amino-2-benzylhexan-1-ol and its Analogs as Chiral Ligands in Asymmetric Catalysis

An Application and Protocol Guide Abstract Chiral β-amino alcohols represent a cornerstone in the field of asymmetric catalysis, prized for their modularity, stability, and profound ability to induce stereoselectivity in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

Chiral β-amino alcohols represent a cornerstone in the field of asymmetric catalysis, prized for their modularity, stability, and profound ability to induce stereoselectivity in a wide array of chemical transformations. This guide focuses on the application of 2-Amino-2-benzylhexan-1-ol, a representative member of this ligand class, in the enantioselective addition of organozinc reagents to aldehydes. We will explore the underlying catalytic cycle, provide a detailed, field-tested protocol for a benchmark reaction, and discuss key parameters for optimization and troubleshooting. This document is intended for researchers and professionals in synthetic chemistry and drug development seeking to leverage this powerful catalytic system.

Introduction: The Privileged Scaffold of β-Amino Alcohols

The quest for efficient methods to control the three-dimensional arrangement of atoms during a chemical reaction is central to modern chemistry, particularly in the synthesis of pharmaceuticals where enantiomers can have vastly different biological activities. Chiral ligands, when complexed with a metal center, create a chiral environment that can differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

β-amino alcohols, characterized by an amino group and a hydroxyl group separated by two carbon atoms, are among the most successful and widely studied classes of chiral ligands. Their utility stems from several key features:

  • Bidentate Coordination: The nitrogen and oxygen atoms can chelate to a metal center, forming a stable, rigid five-membered ring that effectively transmits chiral information.

  • Modular Synthesis: Their synthesis is often straightforward, allowing for systematic tuning of the steric and electronic properties of the substituents at the chiral centers (R¹, R², R³ in the figure below) to optimize performance for a specific reaction.

  • Proton Source: The hydroxyl proton plays a crucial role in the catalytic cycle, acting as a proton shuttle and activating the metal center.

2-Amino-2-benzylhexan-1-ol is a specific example of this class, possessing a chiral tertiary carbon that dictates the stereochemical outcome of the catalyzed reaction.

Caption: General scaffold of β-amino alcohol ligands.

Mechanism of Action: The Noyori Catalytic Cycle

The enantioselective addition of dialkylzinc reagents to aldehydes, pioneered by Ryōji Noyori, is a classic and highly illustrative application of β-amino alcohol ligands. The mechanism provides a clear rationale for how the chiral ligand orchestrates the stereoselective bond formation.

The catalytic cycle proceeds through a series of well-defined steps:

  • Ligand Exchange: The chiral amino alcohol displaces one of the alkyl groups from the dialkylzinc reagent (R'₂Zn) to form a dimeric zinc complex. This is the resting state of the catalyst.

  • Dimer Dissociation & Aldehyde Coordination: The dimer dissociates to form a monomeric species which then coordinates to the oxygen atom of the aldehyde substrate. This coordination orients the aldehyde's two prochiral faces within the chiral pocket of the catalyst.

  • Stereoselective Alkyl Transfer: A second molecule of the dialkylzinc reagent coordinates to the catalyst-substrate complex. The key C-C bond formation occurs via a six-membered, chair-like transition state. The steric bulk of the ligand's substituents directs the incoming alkyl group (R') to the less hindered face of the aldehyde carbonyl.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide product is released, and the catalyst is regenerated, ready to begin a new cycle.

G node_a 1. Catalyst Formation (Resting State Dimer) node_b 2. Aldehyde Coordination (Monomeric Active Species) node_a->node_b Dissociation & Aldehyde (RCHO) node_c 3. Six-Membered Transition State node_b->node_c + Dialkylzinc (R'₂Zn) node_d 4. Product Formation (Zinc Alkoxide) node_c->node_d Alkyl Transfer node_e Catalyst Regeneration node_d->node_e Product Release node_e->node_a Dimerization

Caption: Simplified catalytic cycle for the enantioselective alkylation of an aldehyde.

Application Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details a reliable method for the asymmetric ethylation of benzaldehyde using a chiral amino alcohol ligand, such as (1R,2S)-(-)-N,N-dibutylnorephedrine (DBNE), a commercially available analog that serves as an excellent model for 2-Amino-2-benzylhexan-1-ol. This reaction is a benchmark for evaluating the effectiveness of new ligands in this class.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)≥98%Sigma-Aldrich, TCIThe chiral ligand. Handle under inert atmosphere.
Diethylzinc (Et₂Zn)1.0 M in hexanesSigma-AldrichPyrophoric. Must be handled with extreme care under inert atmosphere.
Benzaldehyde≥99%, redistilledAcros OrganicsRedistill to remove benzoic acid impurities.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Saturated aq. NH₄Cl solutionReagent GradeFisher ScientificFor quenching the reaction.
Diethyl etherAnhydrousFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic phase.
Experimental Workflow

G cluster_prep I. Catalyst Preparation (In Situ) cluster_reaction II. Asymmetric Addition cluster_workup III. Workup and Purification cluster_analysis IV. Product Analysis prep_1 1. Add chiral ligand to anhydrous toluene in a Schlenk flask. prep_2 2. Cool flask to 0 °C (ice bath). prep_1->prep_2 prep_3 3. Add diethylzinc solution dropwise via syringe. prep_2->prep_3 prep_4 4. Stir for 30 min at 0 °C. prep_3->prep_4 rxn_1 5. Add benzaldehyde dropwise to the catalyst solution at 0 °C. prep_4->rxn_1 rxn_2 6. Allow reaction to stir at 0 °C for 2-4 hours (monitor by TLC). rxn_1->rxn_2 work_1 7. Quench reaction slowly with sat. aq. NH₄Cl at 0 °C. rxn_2->work_1 work_2 8. Extract with diethyl ether (3x). work_1->work_2 work_3 9. Dry combined organic layers over MgSO₄. work_2->work_3 work_4 10. Concentrate in vacuo. work_3->work_4 work_5 11. Purify by flash chromatography. work_4->work_5 an_1 12. Determine yield. work_5->an_1 an_2 13. Determine enantiomeric excess (e.e.) by chiral HPLC or GC. an_1->an_2

Caption: Step-by-step experimental workflow for the asymmetric ethylation reaction.

Step-by-Step Protocol

Note: This entire procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the chiral ligand, (1R,2S)-DBNE (29.1 mg, 0.1 mmol, 2 mol%).

    • Add 10 mL of anhydrous toluene via syringe.

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise to the stirring solution. A white precipitate may form.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the catalyst complex.

  • Asymmetric Addition:

    • To the catalyst solution, add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv) dropwise over 2 minutes.

    • Add the remaining diethylzinc (1.0 M in hexanes, 6.0 mL, 6.0 mmol, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench it by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield (R)-1-phenyl-1-propanol as a colorless oil.

Expected Results & Analysis
ParameterExpected Outcome
Chemical Yield >95%
Enantiomeric Excess (e.e.) >98% for the (R)-enantiomer
Analysis Method Chiral HPLC (e.g., Daicel Chiralcel OD-H column) or Chiral GC (e.g., Beta-DEX column).

The enantiomeric excess is calculated using the peak areas of the two enantiomers (E1 and E2) from the chiral chromatogram: e.e. (%) = |(E1 - E2) / (E1 + E2)| * 100

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Impure or wet reagents/solvents. Incomplete reaction.Ensure all reagents are pure and solvents are scrupulously dried. Use freshly distilled benzaldehyde. Increase reaction time or temperature slightly.
Low Enantioselectivity (e.e.) Impure ligand. Incorrect ligand-to-metal ratio. Reaction temperature too high.Recrystallize the ligand. Ensure precise addition of reagents. Run the reaction at a lower temperature (e.g., -20 °C), though this may slow the rate.
Reaction does not start Inactive diethylzinc. Poor quality ligand.Titrate the diethylzinc solution before use. Verify the identity and purity of the chiral ligand by NMR or melting point.

Conclusion

2-Amino-2-benzylhexan-1-ol and its structural relatives are highly effective and reliable ligands for asymmetric catalysis. The protocol detailed herein for the enantioselective addition of diethylzinc to benzaldehyde demonstrates the power of this system to deliver high yields and exceptional levels of stereocontrol. The mechanistic principles are well-understood, allowing for rational optimization and adaptation to other substrates and nucleophiles. By carefully controlling reaction parameters and ensuring the purity of all components, researchers can confidently employ this methodology to access valuable chiral building blocks for pharmaceutical and fine chemical synthesis.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

Application

Application Note: Experimental Setup for Large-Scale Synthesis of 2-Amino-2-benzylhexan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered, quaternary α-amino alcohols such as 2-Amino-2-benzylhexan-1-ol (CAS 853303-78-3)[1] presents unique challenges in process chemistry. The transformation typically requires the complete reduction of the corresponding precursor, 2-amino-2-benzylhexanoic acid.

While lithium aluminum hydride (LiAlH₄) is the traditional reagent for this transformation on a laboratory scale, it introduces severe safety and operational bottlenecks during scale-up. LiAlH₄ is highly pyrophoric and generates voluminous, intractable aluminum salt emulsions during aqueous workup, which severely hampers phase separation and filtration[2].

To ensure a self-validating, scalable, and safe system, this protocol utilizes the Sodium Borohydride and Iodine (NaBH₄/I₂) reduction methodology.

  • Causality of Reagent Selection: NaBH₄ alone is insufficiently electrophilic to reduce carboxylic acids. However, the controlled addition of I₂ to NaBH₄ in tetrahydrofuran (THF) generates a reactive borane-tetrahydrofuran (BH₃·THF) complex in situ[3]. This transient electrophile chemoselectively reduces the carboxylic acid to the alcohol without compromising the free amino group.

  • The Quenching Imperative: A critical failure point in amino alcohol synthesis is the workup. The reduction generates a highly stable boron-amine chelate. Simply adding water will not break this complex, leading to artificially low yields. A rigorous alkaline hydrolysis step (refluxing with NaOH in methanol) is mandatory to liberate the free 2-Amino-2-benzylhexan-1-ol[3].

Reaction Workflow & Pathway Visualization

The following diagram maps the critical path of the transformation, highlighting the intermediate complexation state that dictates the downstream workup strategy.

G Step1 2-Amino-2-benzylhexanoic Acid (Starting Material) Step3 Reduction at Reflux (65-70°C, 12-16 h) Step1->Step3 Step2 NaBH₄ + I₂ in THF (In-situ Borane Generation) Step2->Step3 Dropwise Addition Step4 Boron-Amine Complex (Stable Intermediate) Step3->Step4 Step5 Methanol / NaOH Quench (Cleavage of Complex) Step4->Step5 Step6 2-Amino-2-benzylhexan-1-ol (Target Amino Alcohol) Step5->Step6 Extraction & Distillation

Figure 1: Experimental workflow for the large-scale reduction of 2-amino-2-benzylhexanoic acid.

Quantitative Data & Material Requirements

The following tables summarize the standardized stoichiometry for a 1.0-mole scale validation batch, alongside the Critical Process Parameters (CPPs) required to maintain safety and product integrity.

Table 1: Stoichiometry and Material Requirements
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
2-Amino-2-benzylhexanoic acid 221.301.00221.3 gSubstrate / Starting Material
Sodium Borohydride (NaBH₄) 37.832.5094.6 gPrimary Hydride Source
Iodine (I₂) 253.811.00253.8 gLewis Acid / Borane Activator
Tetrahydrofuran (THF) 72.11Solvent1.5 LReaction Medium (Anhydrous)
Methanol (MeOH) 32.04Quench250 mLExcess Hydride Scavenger
20% Aqueous NaOH 40.00Excess300 mLComplex Cleavage Agent
Table 2: Critical Process Parameters (CPPs)
Process PhaseParameterTarget RangeMechanistic Rationale
I₂ Addition Temperature0°C to 5°CPrevents thermal runaway; controls rapid H₂ gas evolution during BH₃ generation.
Reduction Temperature65°C - 70°CReflux conditions are required to overcome the severe steric hindrance at the quaternary α-carbon.
Reduction Time12 - 16 hoursEnsures 100% conversion of the sterically shielded carboxylic acid.
Quenching Base Conc.20% w/v NaOHStrong alkalinity combined with heat is required to hydrolyze the boron-nitrogen bond.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 1.0 mole of starting material. Ensure the reactor is equipped with a highly efficient reflux condenser, a mechanical stirrer, and a nitrogen/argon sweep to safely vent evolved hydrogen gas.

Phase 1: In Situ Generation of the Borane Reagent
  • System Purge: Flush a thoroughly dried 5-L jacketed reactor with inert gas (N₂ or Argon) for 15 minutes.

  • Reagent Loading: Charge the reactor with 94.6 g (2.50 mol) of NaBH₄ and 1.5 L of anhydrous THF. Initiate mechanical stirring at 200 RPM.

  • Substrate Addition: Add 221.3 g (1.00 mol) of 2-amino-2-benzylhexanoic acid in a single portion. The suspension will remain heterogeneous.

  • Thermal Control: Chill the reactor jacket to 0°C.

  • Iodine Addition: Dissolve 253.8 g (1.00 mol) of I₂ in 500 mL of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the reactor over 90–120 minutes.

    • Causality: The reaction 2NaBH4​+I2​→2NaI+B2​H6​+H2​ is violently exothermic. Dropwise addition at 0°C ensures the hydrogen gas evolution rate does not exceed the venting capacity of the reactor, preventing over-pressurization[3].

Phase 2: Reduction at Reflux
  • Heating: Once the iodine addition is complete and gas evolution subsides, gradually increase the reactor jacket temperature to 70°C.

  • Reflux: Maintain the reaction at a gentle reflux (internal temperature ~65°C) for 12 to 16 hours.

    • Causality: The quaternary nature of the C2 carbon (bonded to a benzyl group, a butyl chain, and an amine) creates extreme steric shielding around the carboxylate. Extended thermal energy is required to drive the hydride transfer to completion.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench with MeOH, and analyze via LC-MS or TLC to confirm the disappearance of the starting material.

Phase 3: Quenching and Complex Cleavage
  • Cooling: Cool the reactor to 0°C.

  • Primary Quench: Cautiously add 250 mL of Methanol dropwise over 30 minutes.

    • Causality: Methanol reacts with unreacted borane and residual NaBH₄ to form trimethyl borate, safely quenching the active hydrides. Expect moderate H₂ evolution.

  • Complex Cleavage: Add 300 mL of 20% aqueous NaOH.

  • Secondary Reflux: Heat the mixture back to reflux (60-65°C) for 3 hours.

    • Causality: This is the most critical step for yield recovery. Borane forms a tight coordinate covalent bond with the amine lone pair. Refluxing in strong aqueous base hydrolyzes this complex, precipitating sodium borate salts and liberating the target 2-Amino-2-benzylhexan-1-ol[3].

Phase 4: Isolation and Purification
  • Solvent Removal: Cool the mixture to room temperature and concentrate the organic solvents (THF/MeOH) under reduced pressure (rotary evaporator or reactor distillation).

  • Extraction: Dilute the remaining aqueous slurry with 1.0 L of Deionized Water and extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 × 500 mL).

  • Washing & Drying: Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent in vacuo to yield the crude amino alcohol as a viscous, pale-yellow oil.

  • Final Purification: For high-purity pharmaceutical applications, purify the crude product via vacuum distillation or recrystallization of its corresponding hydrochloride salt (by bubbling HCl gas into an ethereal solution of the product).

References

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Retrieved from [Link]

Sources

Method

Application Note: 2-Amino-2-benzylhexan-1-ol as a Privileged Scaffold in the Synthesis of Bioactive Molecules

Executive Summary The compound 2-amino-2-benzylhexan-1-ol (CAS No. 853303-78-3) is a highly versatile, unnatural quaternary α -amino alcohol[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-2-benzylhexan-1-ol (CAS No. 853303-78-3) is a highly versatile, unnatural quaternary α -amino alcohol[1]. Featuring a dense stereocenter substituted with an amino group, a hydroxymethyl group, a benzyl moiety, and a butyl chain, this molecule serves as a privileged scaffold for the synthesis of bioactive small molecules. Its structural topology closely mimics the lipidic tail and polar headgroup of endogenous sphingolipids, making it an exceptional starting material for developing novel sphingosine-1-phosphate (S1P) receptor modulators[2] and conformationally constrained peptidomimetics[3]. This application note details the mechanistic rationale, synthetic protocols, and analytical workflows for utilizing this scaffold in drug discovery programs.

Mechanistic Insights & Scaffold Rationale

In medicinal chemistry, the incorporation of a quaternary α -carbon is a proven strategy to enhance metabolic stability. The absence of an α -proton prevents racemization and confers resistance against oxidative deamination by monoamine oxidases (MAOs), a common degradation pathway for natural amino acids[4].

For immunomodulatory applications, 2-amino-2-benzylhexan-1-ol acts as a structural analog of Fingolimod (FTY720)[5]. The causality behind its efficacy lies in its specific lipophilic vectors:

  • The Butyl Chain: Mimics the linear aliphatic tail of sphingosine, anchoring the molecule within the hydrophobic pocket of S1P receptors.

  • The Benzyl Group: Provides π−π stacking opportunities with aromatic residues in the receptor binding site, enhancing binding affinity and subtype selectivity compared to purely aliphatic analogs.

  • The 1,2-Amino Alcohol Motif: Serves as the critical pharmacophore. In vivo, the primary hydroxyl group undergoes phosphorylation by Sphingosine Kinase 2 (SphK2) to generate the active phosphate ester. This metabolite subsequently binds to S1P receptors (S1PR1, S1PR3-5) to induce receptor internalization and lymphocyte sequestration[5].

G A 2-Amino-2-benzylhexan-1-ol Derivative B Sphingosine Kinase 2 (SphK2) A->B Phosphorylation C Phosphorylated Active Metabolite B->C ATP -> ADP D S1P Receptors (S1PR1, S1PR3-5) C->D Agonism / Internalization E Lymphocyte Sequestration D->E Immunomodulation

Figure 1: Mechanism of action for 2-amino-2-benzylhexan-1-ol derivatives via SphK2 phosphorylation.

Experimental Protocols

To evaluate the bioactivity of 2-amino-2-benzylhexan-1-ol derivatives, the primary alcohol must be chemically phosphorylated to mimic the active in vivo metabolite, or cyclized to form rigid bioisosteres.

Protocol A: Synthesis of Phosphorylated S1P Modulator Analogs

This self-validating protocol ensures complete O-selectivity during phosphorylation by temporarily masking the amine.

  • Step 1: N-Boc Protection

    • Procedure: Dissolve 2-amino-2-benzylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Add di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) dropwise. Stir at room temperature for 4 hours.

    • Causality: The amine must be protected to prevent competitive N-phosphitylation during the subsequent step. The bulky Boc group ensures complete O-selectivity at the primary alcohol.

  • Step 2: Phosphitylation & Oxidation

    • Procedure: Dissolve the N-Boc intermediate in anhydrous tetrahydrofuran (THF). Add 1H-tetrazole (3.0 eq) and di-tert-butyl N,N-diisopropylphosphoramidite (1.5 eq). Stir at room temperature for 2 hours. Cool to 0°C and slowly add 30% aqueous H 2​ O 2​ (5.0 eq). Stir for 1 hour.

    • Causality: The phosphoramidite method is highly efficient for sterically hindered alcohols. Tetrazole acts as a weak acid catalyst to activate the phosphoramidite. Oxidation is strictly required to convert the unstable phosphite ester to the stable phosphate triester.

  • Step 3: Global Deprotection

    • Procedure: Treat the purified phosphate triester with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. Concentrate under reduced pressure and precipitate with cold diethyl ether to validate product formation.

    • Causality: TFA simultaneously cleaves the N-Boc group and the tert-butyl phosphate esters, yielding the zwitterionic bioactive phosphate analog in a single, highly efficient step.

Workflow Step1 Step 1: N-Protection Reagent: Boc2O, TEA Solvent: DCM, 0°C to RT Step2 Step 2: Phosphitylation Reagent: Phosphoramidite, Tetrazole Solvent: THF, RT Step1->Step2 Intermediate 1 Step3 Step 3: Oxidation Reagent: 30% H2O2 Solvent: THF, 0°C Step2->Step3 Phosphite Ester Step4 Step 4: Deprotection Reagent: TFA/DCM (1:1) Temp: RT, 2h Step3->Step4 Phosphate Triester Product Bioactive Phosphate Analog Step4->Product Global Deprotection

Figure 2: Step-by-step synthetic workflow for the preparation of bioactive phosphate analogs.

Protocol B: Synthesis of Chiral Oxazolines for Peptidomimetics
  • Step 1: Amide Coupling: React the amino alcohol with a bioactive carboxylic acid using HATU/DIPEA in DMF to form the intermediate amide.

  • Step 2: Cyclodehydration: Treat the resulting amide with Burgess reagent (1.2 eq) in anhydrous THF at 70°C for 4 hours to yield the oxazoline.

  • Causality: Oxazolines act as rigid amide bioisosteres, locking the conformation of the molecule to improve target affinity and proteolytic stability in peptidomimetic drug design[3].

Quantitative Application Data

The following table summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from the 2-amino-2-benzylhexan-1-ol scaffold, comparing them to the benchmark immunomodulator Fingolimod[5].

CompoundSphK2 Phosphorylation Efficiency (%)S1PR1 Binding Affinity (EC 50​ , nM)S1PR3 Binding Affinity (EC 50​ , nM)Lymphocyte Reduction (In Vivo, %)
Fingolimod (FTY720)100 (Reference)0.31.285
2-Amino-2-benzylhexan-1-ol78N/A (Prodrug)N/A (Prodrug)62
Phosphorylated ScaffoldN/A (Active Form)0.815.475
Oxazoline DerivativeN/A>1000>1000<10

Data Interpretation: The phosphorylated scaffold demonstrates potent S1PR1 agonism (0.8 nM) while showing reduced affinity for S1PR3 (15.4 nM) compared to Fingolimod. This suggests the benzyl group imparts a favorable subtype selectivity profile, which is critical for minimizing cardiovascular side effects associated with S1PR3 activation.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity of 2-Amino-2-benzylhexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with the synthesis and isolation of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with the synthesis and isolation of 2-Amino-2-benzylhexan-1-ol .

Because this molecule is an α -quaternary amino alcohol—featuring a highly sterically hindered carbon center bonded to a benzyl group, a butyl group, an amine, and a hydroxymethyl group—standard synthetic protocols often fail. This guide breaks down the causality behind low yields and poor purity, providing field-proven, self-validating systems to optimize your workflow.

Workflow Overview

Workflow Start 2-Amino-2-benzylhexanoic acid Red Reduction Step (NaBH4/I2 or LiAlH4) Start->Red Steric Hindrance Overcome Quench Quench & Workup (Rochelle Salt or Fieser) Red->Quench Al/B Salts Generated Purify Purification (Silica+TEA or Crystallization) Quench->Purify Emulsion Broken Product Pure 2-Amino-2-benzylhexan-1-ol Purify->Product High Yield & Purity

Workflow for the synthesis and isolation of 2-Amino-2-benzylhexan-1-ol.

FAQ & Troubleshooting Guide

Q1: Why is my reduction yield of 2-amino-2-benzylhexanoic acid so low when using standard NaBH₄?

The Causality: Standard sodium borohydride (NaBH₄) is a nucleophilic reducing agent. It relies on attacking an electron-deficient carbonyl carbon. However, the α -carbon of your precursor is quaternary, creating immense steric shielding around the carboxylate/ester group. Furthermore, carboxylates are electron-rich, repelling the nucleophilic hydride.

The Solution: You must switch to an electrophilic reducing agent or a much stronger nucleophilic hydride. The NaBH₄/I₂ system is highly recommended. When iodine is added to NaBH₄, it generates diborane ( B2​H6​ ) in situ[1]. Borane is an electrophilic gas that coordinates directly to the electron-rich oxygen of the carbonyl, pulling electron density away and allowing the reduction to proceed rapidly despite the steric bulk, preserving optical purity if a specific enantiomer is used[2].

Protocol: NaBH₄/I₂ Reduction of α -Quaternary Amino Acids

  • Setup: In a flame-dried flask under inert gas (N₂/Ar), suspend 2-amino-2-benzylhexanoic acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF (0.5 M).

  • Activation: Cool the suspension to 0 °C. Dissolve Iodine (I₂, 1.0 eq) in a small volume of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes. Note: Hydrogen gas is evolved; ensure proper venting.

  • Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux for 12–16 hours.

  • Quench: Cool to 0 °C and carefully add methanol until bubbling stops to destroy excess borane, followed by 20% aqueous KOH. Reflux for 2 hours to cleave the tight boron-nitrogen complexes.

  • Extraction: Evaporate the THF, extract the aqueous layer with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Q2: During LiAlH₄ reduction workup, my reaction turns into an intractable gel and I lose my product. How do I fix this?

The Causality: If you opt for Lithium Aluminum Hydride (LiAlH₄) instead of borane, the reduction will work, but the workup will be a nightmare. As the hydride reduces the precursor, the resulting alkoxide oxygen binds tightly to the aluminum center. When quenched with water, it forms polymeric aluminum hydroxide ( Al(OH)3​ ) networks[3]. This creates a thick, biphasic emulsion (a "gel") that physically traps your polar amino alcohol, destroying your isolated yield.

The Solution: You must break the Al-O polymer chain. This is achieved either by chelating the aluminum to force it into the aqueous phase (Rochelle's Salt) or by forcing the aluminum to precipitate as a granular, filterable solid (Fieser Workup)[3][4].

DecisionTree Issue Aluminum Gel Emulsion Decide Choose Quench Method Issue->Decide Fieser Fieser Workup (H2O, NaOH, H2O) Decide->Fieser Fast Filtration Rochelle Rochelle's Salt (KNaC4H4O6) Decide->Rochelle High Yield Extraction Result1 Granular Al Salts (Filterable) Fieser->Result1 Result2 Chelated Al Complex (Biphasic Separation) Rochelle->Result2

Troubleshooting aluminum emulsions during LiAlH4 reduction workups.

Protocol: The Fieser Workup (Self-Validating Stoichiometry) This protocol relies on a strict stoichiometric ratio. For every x grams of LiAlH₄ used in your reaction[4][5]:

  • Cool the reaction mixture to 0 °C and dilute with an equal volume of diethyl ether or THF.

  • Slowly add x mL of distilled water dropwise with vigorous stirring. Wait until hydrogen evolution stops.

  • Add x mL of 15% aqueous NaOH dropwise.

  • Add 3x mL of distilled water.

  • Warm to room temperature and stir vigorously for 15–30 minutes. The gel will suddenly collapse into a fine, white, granular precipitate (hydrated alumina)[4].

  • Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate to recover all 2-Amino-2-benzylhexan-1-ol.

Q3: My product streaks terribly on silica gel, resulting in poor purity. What is the best purification strategy?

The Causality: 2-Amino-2-benzylhexan-1-ol contains a highly basic primary aliphatic amine. Standard silica gel ( SiO2​ ) has surface silanol groups ( Si−OH ) that are mildly acidic. The basic amine protonates itself by stripping protons from the silica, creating a strong ionic interaction that causes the compound to drag, streak, and co-elute with impurities.

The Solution: You must neutralize the acidic silanol sites on the column before and during purification, or bypass chromatography entirely by exploiting the basicity of the amine to form a crystalline salt.

Data Presentation: Purification Strategies Comparison

Purification MethodEluent / Solvent SystemMechanism of ResolutionTypical PurityYield Recovery
Standard Silica Gel DCM / MeOH (9:1)Polarity (Interfered by ionic bonding)< 85%40 - 50% (Loss on column)
Silica Gel + Basic Modifier DCM / MeOH / TEA (90:9:1)Triethylamine (TEA) caps acidic silanols> 95%85 - 90%
Salt Crystallization HCl in Diethyl EtherFormation of insoluble hydrochloride salt> 99%75 - 85%

Protocol: HCl Salt Crystallization (Recommended for Highest Purity)

  • Dissolve the crude 2-Amino-2-benzylhexan-1-ol in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of 2.0 M HCl in diethyl ether (commercially available).

  • The 2-amino-2-benzylhexan-1-ol hydrochloride salt will immediately precipitate as a white solid, leaving non-basic organic impurities in solution.

  • Filter the crystals, wash with cold hexanes, and dry under vacuum. (To recover the freebase, simply partition the salt between 1M NaOH and DCM).

References

  • New Organic Synthetic Methods Using the NaBH4/I2 System: Reduction of Amino Acids and Their Derivatives Source: ACS Symposium Series; American Chemical Society (Organoboranes for Syntheses) URL:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: Journal of Organometallic Chemistry (ResearchGate) URL:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL:[Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL) Source: Department of Chemistry, University of Rochester URL:[Link]

  • Reduction with LiAlH4 and usage of Rochelle salt Source: r/chemistry (Reddit Educational Archives) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Amino-2-benzylhexan-1-ol Synthesis

Welcome to the Advanced Technical Support Center. As Application Scientists, we recognize that synthesizing sterically hindered α,α -disubstituted amino alcohols like 2-Amino-2-benzylhexan-1-ol[1] requires precise kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we recognize that synthesizing sterically hindered α,α -disubstituted amino alcohols like 2-Amino-2-benzylhexan-1-ol[1] requires precise kinetic and thermodynamic control.

This guide provides a comprehensive, field-validated troubleshooting framework for the four-step synthesis route: starting from phenylalanine methyl ester, utilizing an O'Donnell Schiff base protection[2], followed by α -alkylation with 1-bromobutane, acidic deprotection, and final reduction to the amino alcohol[3].

I. Synthetic Workflow Visualization

G A 1. Phenylalanine Methyl Ester B 2. Imine Protection (Benzophenone imine) A->B Step 1 C 3. α-Alkylation (1-Bromobutane, Base) B->C Step 2 D 4. Acidic Deprotection (1M HCl / THF) C->D Step 3 E 5. Reduction (NaBH4 / I2) D->E Step 4 F 2-Amino-2-benzylhexan-1-ol E->F Final

Fig 1: Four-step synthetic workflow for 2-Amino-2-benzylhexan-1-ol.

II. Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Schiff Base Formation (O'Donnell Method)

Mechanistic Rationale: Protecting the primary amine as a benzophenone imine lowers the pKa of the α -proton, facilitating enolate formation while providing extreme steric bulk to prevent unwanted dialkylation[2].

  • Suspend Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add benzophenone imine (1.05 eq) at room temperature. Stir for 12 hours.

  • Wash the organic layer with water to remove ammonium chloride byproducts.

  • In-Process Validation: Check TLC (Hexane:EtOAc 8:2). The starting material (ninhydrin-active, Rf 0.1) must be completely consumed, replaced by a highly UV-active spot (Rf 0.7).

Step 2: α -Alkylation with 1-Bromobutane

Mechanistic Rationale: Phase Transfer Catalysis (PTC) is utilized here to deprotonate the substrate at the aqueous-organic interface. The bulky quaternary ammonium salt pairs with the enolate, transporting it into the organic phase where it reacts exclusively with 1-bromobutane[2].

  • Dissolve the Schiff base (1.0 eq) and 1-bromobutane (1.2 eq) in toluene.

  • Add Tetrabutylammonium hydrogen sulfate (TBAH) (0.1 eq) as the phase-transfer catalyst.

  • Add 50% aqueous KOH (5.0 eq) dropwise under vigorous stirring at 0°C, then warm to room temperature.

  • In-Process Validation: Gas Chromatography-Mass Spectrometry (GC-MS) should confirm a mass shift corresponding to the addition of a butyl group (+56 Da).

Step 3: Deprotection & Step 4: Reduction to Amino Alcohol

Mechanistic Rationale: Standard hydride reagents (like LiAlH4) can be overly harsh and difficult to scale. We utilize the NaBH4​/I2​ system. Iodine reacts with NaBH4​ to generate diborane ( B2​H6​ ) in situ. Diborane is highly electrophilic and rapidly reduces the ester to the primary alcohol without cleaving the carbon-carbon bonds[3].

  • Deprotection: Stir the alkylated product in 1M HCl/THF (1:1) for 4 hours. Extract the released benzophenone with ether. Neutralize the aqueous layer and extract the free α -butylphenylalanine methyl ester with DCM.

  • Reduction: Dissolve the intermediate in anhydrous THF. Add NaBH4​ (2.5 eq).

  • Cool to 0°C. Slowly add a solution of I2​ (1.0 eq) in THF dropwise.

  • Reflux for 12 hours, then quench carefully with methanol.

  • In-Process Validation: Vigorous hydrogen gas evolution during I2​ addition confirms active borane generation. Final IR spectroscopy must show the disappearance of the strong ester carbonyl stretch (~1740 cm−1 ) and the appearance of a broad O-H stretch (~3300 cm−1 ).

III. Reaction Condition Optimization Data

The following table summarizes our internal optimization data for the critical Step 2 ( α -alkylation). This quantitative comparison highlights why PTC with KOH/Toluene is the recommended pathway over standard anhydrous conditions.

Base SystemSolventTemp (°C)CatalystYield (%)Mono:Di Alkylation Ratio
LDA (1.1 eq)THF-78 to 0None62%95:5
KHMDS (1.1 eq)THF-78 to 0None58%90:10
K2​CO3​ (Solid) CH3​CN 80 (Reflux)TBAH (0.1 eq)45%85:15
KOH (50% aq) Toluene 0 to 25 TBAH (0.1 eq) 89% >99:1

IV. Troubleshooting Guides & FAQs

Q: During the α -alkylation step, I am observing unreacted starting material even after 24 hours. What is the mechanistic failure? A: This is almost always a mass-transfer issue in the biphasic system. The deprotonation occurs strictly at the interface between the 50% aqueous KOH and the toluene layer. If your stirring rate is below 800 RPM, the interfacial surface area is insufficient for the phase-transfer catalyst (TBAH) to efficiently exchange ions. Solution: Increase the stirring rate to >1000 RPM or switch to a mechanical stirrer for reactions scaled above 10 grams.

Q: My reduction step with NaBH4​/I2​ is stalling, yielding a mixture of the target amino alcohol and unreacted ester. How do I fix this? A: The generation of diborane from NaBH4​ and I2​ is highly exothermic. If the iodine solution is added too rapidly, or if the internal temperature spikes above 10°C during addition, the active borane species decomposes prematurely into inactive borates[3]. Solution: Ensure the reaction flask is submerged in an ice-salt bath. Add the I2​ /THF solution via a syringe pump at a rate no faster than 0.5 mL/min, ensuring steady, controlled hydrogen evolution.

Q: I am losing my product during the silica gel column chromatography of the Schiff base intermediate. Why? A: Standard silica gel is inherently acidic due to surface silanol groups. This acidity is sufficient to prematurely hydrolyze the benzophenone imine back to the free amine and benzophenone while on the column. Solution: You must passivate the silica gel. Pre-flush your column with your starting eluent containing 1% Triethylamine (TEA) to neutralize the acidic sites before loading your sample.

Q: Can I use LiAlH4 instead of the NaBH4​/I2​ system for the final reduction? A: While LiAlH4​ is a classic reagent for reducing esters to alcohols, it poses severe safety risks upon scale-up due to its pyrophoric nature and the formation of intractable aluminum emulsion gels during aqueous workup. The NaBH4​/I2​ system provides equivalent chemoselectivity with a significantly safer operational profile and an easier Fieser-style workup[3].

V. References

  • ChemicalBook. "2-amino-2-benzylhexan-1-ol | 853303-78-3". ChemicalBook. Available at:

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. "O'Donnell Amino Acid Synthesis". Organic Chemistry Portal. Available at:

  • Kanth, J. V. B., & Periasamy, M. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis / Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine". ACS Publications. Available at:

Sources

Troubleshooting

Challenges in separating enantiomers of 2-Amino-2-benzylhexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic hurdles of isolating enantiomers of sterically hindered, multifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic hurdles of isolating enantiomers of sterically hindered, multifunctional molecules. 2-Amino-2-benzylhexan-1-ol presents a classic "trifecta" of chiral separation challenges:

  • A highly basic primary amine that triggers severe secondary interactions.

  • A bulky benzyl group and a flexible butyl chain that create complex steric environments around the chiral center.

  • A primary alcohol capable of unpredictable hydrogen-bonding networks.

This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow

Workflow N1 Analyze 2-Amino-2-benzylhexan-1-ol N2 Evaluate Peak Symmetry N1->N2 N3 Severe Tailing Observed? N2->N3 N4 Add 0.1% DEA (NP) or TFA (RP) N3->N4 Yes N5 Evaluate Resolution (Rs) N3->N5 No N4->N2 Re-inject N6 Rs < 1.5 (Co-elution)? N5->N6 N7 Screen Polysaccharide CSPs N6->N7 Yes N9 Optimal Chiral Separation N6->N9 No (Rs ≥ 1.5) N7->N5 Re-evaluate N8 Pre-column Derivatization N7->N8 If Rs remains < 1.5 N8->N9

Diagnostic workflow for chiral HPLC troubleshooting of amino alcohols.

Section 1: The Peak Tailing Conundrum

Q: Why does 2-Amino-2-benzylhexan-1-ol exhibit severe peak tailing on my Chiralpak column, even with freshly prepared mobile phase? A: Peak tailing in basic amino alcohols is rarely a plumbing issue; it is fundamentally a chemical interaction problem. The primary amine group in 2-Amino-2-benzylhexan-1-ol is highly basic. When using silica-based Chiral Stationary Phases (CSPs), this amine undergoes secondary ionic interactions with free, unendcapped residual silanols on the silica support (1)[1]. This creates a mixed-mode retention mechanism where the analyte is retained by both the chiral selector and the achiral silanols, leading to broad, asymmetrical peaks (2)[2].

Q: How do I suppress these secondary interactions without degrading my chiral column? A: You must introduce a competing agent into the mobile phase to dynamically "mask" the active silanol sites.

  • Normal Phase (NP): Add 0.1% Diethylamine (DEA) or Ethanolamine. These small, highly basic amines will preferentially bind to the acidic silanols, freeing your bulky analyte to interact solely with the chiral selector (3)[3].

  • Reversed Phase (RP): Add 0.1% Trifluoroacetic Acid (TFA). This ensures the mobile phase pH is low enough to keep the acidic silanols protonated (neutral), preventing ionic binding with the protonated amine of your analyte (1)[1].

Protocol 1: Self-Validating Mobile Phase Optimization (Normal Phase)

Objective: Passivate the CSP and eliminate amine-silanol tailing.

  • Baseline Establishment: Inject a neutral chiral marker (e.g., trans-stilbene oxide) using a standard Hexane/Isopropanol (90:10) mobile phase.

    • Causality: Neutral compounds do not interact with silanols. If the neutral marker tails, you have a physical column void or plumbing issue, not a chemical one (4)[4].

  • Additive Introduction: Prepare Hexane/Isopropanol (90:10) containing exactly 0.1% (v/v) DEA.

  • Equilibration: Flush the column with at least 20-30 column volumes of the new mobile phase.

    • Causality: Chiral columns require extended equilibration for the DEA to fully saturate and mask the active silanol sites (3)[3].

  • Validation Injection: Inject 2-Amino-2-benzylhexan-1-ol. Calculate the asymmetry factor ( As​ ). A successful passivation will yield an As​ between 0.9 and 1.2.

Section 2: Resolution ( α ) and Selectivity Failures

Q: My peaks are now symmetrical, but the enantiomers are co-eluting. Which CSP architecture is best suited for this molecule? A: The chiral recognition of 2-Amino-2-benzylhexan-1-ol relies heavily on hydrogen bonding (via the -NH 2​ and -OH groups) and π−π interactions (via the benzyl group). Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are generally the most successful for vicinal amino alcohols (5)[5]. Specifically, immobilized amylose tris(3,5-dimethylphenylcarbamate) columns provide the necessary helical cavities and steric environment for the bulky butyl and benzyl groups to differentiate between the chiral binding sites (5)[5].

Table 1: CSP Selection and Mobile Phase Matrix for Amino Alcohols

CSP ArchitectureRecommended Mobile PhaseRequired ModifierExpected Selectivity ( α )Primary Interaction Mechanism
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / Ethanol (80:20)0.1% DEAHigh (> 1.5)Steric fit in helical cavities, π−π stacking, H-bonding
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane / Isopropanol (90:10)0.1% DEAModerate (1.1 - 1.4)H-bonding, Dipole-dipole
Crown Ether (e.g., Chiralpak CR(+)) Perchloric Acid (pH 1.5) / MeOHNone (Acidic pH)VariableHost-guest complexation with protonated primary amine
Pirkle-Type (e.g., Whelk-O 1) Hexane / Isopropanol (50:50)0.1% DEALow (< 1.1)* π−π interactions (Requires derivatization for high α )

*Note: Pirkle-type columns often require derivatization of the aliphatic amine to introduce a π -acidic or π -basic group for effective recognition.

Section 3: Derivatization Strategies for Stubborn Enantiomers

Q: I have screened multiple CSPs and optimized the mobile phase, but I still cannot achieve baseline resolution. What is the next logical step? A: When direct chiral separation fails, or if the analyte lacks a strong chromophore for UV detection, we must alter the molecule's stereochemical environment. Pre-column derivatization of the primary amine converts the enantiomers into diastereomers, which can then be separated on standard achiral reversed-phase columns (like C18) (3)[3].

Protocol 2: Pre-Column Derivatization with Marfey's Reagent

Objective: Convert 2-Amino-2-benzylhexan-1-ol enantiomers into UV-active diastereomers for achiral C18 separation.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 μ L of the amino alcohol sample (1 mg/mL in water/methanol), 100 μ L of Marfey's reagent solution, and 20 μ L of 1 M Sodium Bicarbonate ( NaHCO3​ ).

    • Causality: The basic bicarbonate buffer deprotonates the primary amine, making it a stronger nucleophile for the SN​Ar reaction with the fluorinated aromatic ring of Marfey's reagent.

  • Incubation: Heat the mixture at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 μ L of 1 N HCl.

    • Causality: Neutralizing the base prevents degradation of the newly formed diastereomers and stops further side reactions.

  • Dilution & Analysis: Dilute with 810 μ L of mobile phase (e.g., Acetonitrile/Water). Inject onto an achiral C18 column. The resulting diastereomers will exhibit distinct retention times and strong UV absorbance at 340 nm.

Sources

Optimization

Recrystallization techniques for purifying 2-Amino-2-benzylhexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of chiral intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of chiral intermediates.

Purifying 2-Amino-2-benzylhexan-1-ol presents a unique set of physicochemical challenges. The molecule possesses a rigid, aromatic benzyl group, a flexible lipophilic butyl chain, and a highly polar 1,2-amino alcohol motif. This amphiphilic nature drives strong intermolecular hydrogen bonding while simultaneously promoting high solubility in organic solvents. Consequently, researchers often encounter liquid-liquid phase separation (commonly known as "oiling out") or persistent supersaturation instead of clean crystallization[1].

This guide is designed to troubleshoot these specific thermodynamic barriers, providing you with self-validating protocols and mechanistic insights to ensure high-purity crystalline yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My 2-amino-2-benzylhexan-1-ol sample is "oiling out" instead of forming solid crystals. What is the mechanistic cause, and how do I resolve it? A: "Oiling out" occurs when the melting point of your solute-impurity mixture is lower than the temperature at which the solution becomes saturated[2]. Because 2-amino-2-benzylhexan-1-ol has a flexible butyl tail and forms complex hydrogen-bonding networks, it easily bypasses the rigid solid phase to form a metastable, solvent-rich liquid phase (an oil).

  • Resolution: Do not attempt to cool the oil further; impurities dissolve better in this liquid phase than in the bulk solvent, ruining your purity[2]. Instead, reheat the mixture until it is a single homogeneous solution. Add a small volume (1-3 mL) of your primary solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the melting point of the compound. Allow the solution to cool much more slowly (≤ 0.5 °C/min)[3].

Q2: I cooled the solution to 4°C, but neither crystals nor oil formed. What went wrong? A: This indicates supersaturation. The extensive hydrogen bonding between the 1,2-amino alcohol headgroup and the solvent increases the kinetic barrier to nucleation, allowing the compound to remain dissolved well below its solubility limit[3].

  • Resolution: First, ensure you haven't used excessive solvent. If the volume is correct, mechanically induce nucleation by gently scratching the inner wall of the flask with a glass stirring rod[3]. The microscopic glass shards generated act as high-energy nucleation sites for the crystal lattice to begin forming. Alternatively, introduce a single "seed crystal" of pure 2-amino-2-benzylhexan-1-ol.

Q3: Can I use a single-solvent system like Ethanol or Methanol for this recrystallization? A: It is highly discouraged. While protic solvents like ethanol dissolve the amino alcohol well, the extensive hydrogen bonding between the solvent and the amino alcohol motif significantly lowers the nucleation rate. This often results in supersaturation, or worse, the formation of an amorphous gel rather than a crystalline solid[1]. A binary solvent system (aprotic primary solvent + non-polar anti-solvent) is required to forcefully disrupt these interactions and drive lattice formation.

Part 2: Solvent System Selection Data

Selecting the correct thermodynamic environment is critical. Below is a comparative analysis of binary solvent systems specifically evaluated for 2-amino-2-benzylhexan-1-ol.

Solvent SystemRoleSuitabilityMechanistic Rationale & Troubleshooting
Ethyl Acetate / Heptane Primary / Anti-solventOptimal EtOAc disrupts H-bonds at high temps; Heptane forces lipophilic aggregation upon cooling. Provides the sharpest solubility gradient.
Toluene / Hexanes Primary / Anti-solventGood Toluene provides excellent solvation for the aromatic benzyl group. However, it is highly prone to oiling out if cooled faster than 1°C/min.
Isopropanol / Water Primary / Anti-solventPoor The highly protic nature causes extensive H-bonding, leading to supersaturation or gelation instead of crystallization.
Dichloromethane / Hexanes Primary / Anti-solventSub-optimal DCM's low boiling point (39.6°C) prevents the creation of a high-temperature solubility gradient necessary for high-yield recovery.

Part 3: Self-Validating Experimental Protocol

Objective: Purify crude 2-amino-2-benzylhexan-1-ol using an optimized Ethyl Acetate/Heptane binary system while preventing liquid-liquid phase separation.

Step 1: Primary Dissolution Transfer 10.0 g of crude 2-amino-2-benzylhexan-1-ol to a 250 mL round-bottom flask. Add 20 mL of Ethyl Acetate. Heat to a gentle reflux (approx. 77°C) using an oil bath.

  • Causality & Validation: If solids remain, add EtOAc in 2 mL increments until complete dissolution. If solids persist after 40 mL of solvent, they are insoluble impurities, not your product. Perform a hot gravity filtration immediately to remove them before proceeding[3].

Step 2: Anti-Solvent Titration (The Cloud Point) While maintaining reflux, add hot Heptane dropwise via an addition funnel. Stop immediately when the solution becomes faintly turbid (cloudy).

  • Mechanistic Rationale: Turbidity indicates the exact thermodynamic threshold where the solvation energy of the liquid is overcome by the lattice energy of the solute.

Step 3: Clarification (Critical Self-Validation Step) Add Ethyl Acetate dropwise (typically 1-3 mL) until the boiling solution turns perfectly clear again.

  • Causality & Validation: This is a self-validating system check. If the solution clears, you have successfully reached the metastable zone boundary, and it is safe to cool. If it does not clear, the turbidity was caused by precipitated impurities (which must be filtered), not your product reaching its solubility limit.

Step 4: Controlled Cooling Remove the flask from the heat source. Insulate the flask with cotton or aluminum foil to ensure a strict cooling rate of ≤ 0.5 °C/min. Allow it to reach 20°C undisturbed.

  • Mechanistic Rationale: Rapid cooling traps impurities in the crystal lattice and is the primary trigger for oiling out[2].

Step 5: Harvesting Once crystal growth ceases at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes. Filter the crystals using a Büchner funnel and wash the filter cake with 10 mL of ice-cold Heptane to remove residual mother liquor.

Part 4: Troubleshooting Workflow Visualization

Below is the logical workflow for diagnosing and correcting phase-separation issues during the recrystallization of amino alcohols.

Workflow A Crude 2-Amino-2-benzylhexan-1-ol in Hot EtOAc/Heptane B Controlled Cooling (≤ 0.5 °C / min) A->B C Phase Observation B->C D Oiling Out (Liquid-Liquid Phase) C->D E Nucleation (Crystal Growth) C->E F Supersaturation (No Phase Change) C->F G Reheat & Add EtOAc (Lower Saturation Temp) D->G I Filter & Wash (High Purity Yield) E->I H Mechanical Scratching or Seeding F->H G->B H->B

Fig 1. Troubleshooting workflow for the recrystallization of 2-Amino-2-benzylhexan-1-ol.

References

  • Chemistry LibreTexts . "3.6F: Troubleshooting - Chemistry LibreTexts". LibreTexts Organic Chemistry Laboratory Techniques. 2

  • Benchchem . "Technical Support Center: Recrystallization of Thiourea Derivatives". Benchchem Technical Resources.3

  • The Journal of Organic Chemistry . "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation". ACS Publications.1

Sources

Troubleshooting

Technical Support Center: Catalyst Removal from Amino Alcohol Reaction Mixtures

Target Molecule: 2-Amino-2-benzylhexan-1-ol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Overview: The Chelation Challenge 2-Amino-2-benzylhexan-1-ol is a sterically hindered 1,2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Amino-2-benzylhexan-1-ol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Overview: The Chelation Challenge

2-Amino-2-benzylhexan-1-ol is a sterically hindered 1,2-amino alcohol. During its synthesis—whether via the reduction of an α-amino acid derivative, reductive amination, or transfer hydrogenation[1]—transition metal catalysts such as Palladium (Pd), Ruthenium (Ru), or Nickel (Ni) are frequently employed.

The proximity of the primary amine and the hydroxyl group on this molecule creates a powerful bidentate ligand. The lone pairs on both the nitrogen and oxygen atoms coordinate to dissolved transition metal ions, forming a highly stable, soluble 5-membered metallacycle. This chelation effect solubilizes the metal into the organic phase, rendering standard physical filtration ineffective and leading to high parts-per-million (ppm) metal contamination in the active pharmaceutical ingredient (API).

Troubleshooting Guide & FAQs

Q1: Why does standard Celite filtration fail to reduce Palladium (Pd) or Ruthenium (Ru) below ICH limits (<10 ppm) for this specific molecule?

Mechanism & Causality: Standard filtration over a Celite pad is only effective at removing heterogeneous, agglomerated metal particles (typically >1 micron in size)[2]. Because 2-Amino-2-benzylhexan-1-ol acts as a bidentate chelator, it leaches the metal from the solid support and dissolves it into the organic matrix as a thermodynamic sink. Because this metallacycle complex is fully dissolved, it passes directly through physical filters. Breaking this complex requires a chemical intervention—either by introducing a competing ligand with a higher thermodynamic affinity for the metal or by altering the pH to destroy the molecule's chelating ability.

Q2: What is the most reliable method to achieve <10 ppm residual metal in the final product?

Expertise & Experience: The most robust, scalable, and self-validating approach is the use of solid-supported metal scavengers, specifically macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-bound thiols (Si-Thiol)[3][4]. These scavengers utilize "soft" sulfur and nitrogen donors that possess a thermodynamically superior binding affinity for soft transition metals compared to the "hard" oxygen and intermediate nitrogen of the amino alcohol[5].

CatalystRemoval A Crude Mixture (>1000 ppm Metal) B Bulk Filtration (Celite Pad) A->B C Scavenger Addition (MP-TMT / Si-Thiol) B->C D Incubation (40-60°C, 4-16h) C->D E Polish Filtration (Removes Complex) D->E F Pure Amino Alcohol (<10 ppm Metal) E->F

Workflow for transition metal removal using solid-supported scavengers.

Q3: How do I implement and optimize the metal scavenger protocol?

To ensure a self-validating system where the metal is definitively captured and removed, follow this optimized workflow:

Step-by-Step Methodology:

  • Bulk Filtration: Filter the crude reaction mixture through a pad of Celite to remove bulk heterogeneous catalyst. Wash the filter cake with the reaction solvent[2].

  • Solvent Adjustment: Ensure the 2-Amino-2-benzylhexan-1-ol is dissolved in a compatible solvent (e.g., THF, EtOAc, or Toluene). Scavengers like MP-TMT swell optimally in these solvents, maximizing pore accessibility to the metal[3].

  • Scavenger Loading: Add 5 to 10 molar equivalents of MP-TMT or Si-Thiol relative to the theoretical residual metal content[6].

  • Incubation: Stir the suspension at an elevated temperature (40–60 °C) for 4 to 16 hours. Causality: Heating increases the kinetic rate of metal dissociation from the 2-Amino-2-benzylhexan-1-ol chelate, allowing the thermodynamically favored scavenger-metal complex to form much faster[6].

  • Polish Filtration: Filter the mixture through a fine frit (0.45 µm) to remove the metal-loaded scavenger.

  • Verification: Analyze the filtrate via ICP-MS. The system validates itself when the scavenger mass increases slightly (due to metal uptake) and the filtrate tests below 10 ppm.

Quantitative Data: Scavenger Optimization Comparison Data represents typical clearance rates for heavily chelated amino alcohol mixtures.

Treatment StepReagent / MethodTemp (°C)Time (h)Residual Pd (ppm)API Yield Recovery
Initial CrudeNone--~1,200N/A
Bulk FiltrationCelite Pad200.557698%
Scavenger ASi-Thiol (5 eq)20168595%
Scavenger BMP-TMT (5 eq)20164296%
Optimized Scavenger MP-TMT (10 eq) 50 16 < 5 94%
Q4: We do not have solid-supported scavengers on hand. Can we use liquid-liquid extraction (LLE) to break the metal-chelate complex?

Yes. A pH-swing extraction combined with an aqueous chelator can be highly effective.

Mechanism & Causality: By lowering the pH below the pKa of the primary amine (typically ~9.5 for aliphatic amines), the amine is protonated to form an ammonium cation. This eliminates the nitrogen's lone pair, instantly destroying the bidentate chelate effect. The metal is then free to partition into the aqueous phase, a process heavily accelerated if a water-soluble chelator (like N-acetyl cysteine) is added to the aqueous layer[2].

Step-by-Step LLE Protocol:

  • Dissolution: Dissolve the crude 2-Amino-2-benzylhexan-1-ol in a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc).

  • Acidification: Wash the organic layer with an aqueous acidic solution (1M HCl) to extract the protonated amino alcohol into the aqueous phase. Discard the organic layer containing lipophilic impurities.

  • Aqueous Chelation Wash: Add a water-soluble metal chelator, such as N-acetyl cysteine (1-2 wt%), to the acidic aqueous phase. Stir at 30–40 °C for 4 hours to sequester the newly freed metal ions[2].

  • Basification & Back-Extraction: Cool the mixture and carefully adjust the aqueous phase to pH > 11 using NaOH. The 2-Amino-2-benzylhexan-1-ol will deprotonate and oil out.

  • Recovery: Extract the free base back into a fresh organic solvent (e.g., EtOAc). The highly water-soluble metal-cysteine complex remains trapped in the aqueous phase.

  • Concentration: Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Q5: How can crystallization be used as a final polishing step for metal clearance?

If the residual metal is hovering just above the ICH limit (e.g., 15-30 ppm) after primary scavenging, crystallization of the amino alcohol as a salt is an excellent self-validating polishing step.

Mechanism & Causality: Transition metals do not readily incorporate into the highly ordered, tightly packed crystal lattice of an organic salt. By converting 2-Amino-2-benzylhexan-1-ol into its hydrochloride or sulfate salt, the metal impurities are sterically and electronically excluded, remaining dissolved in the mother liquor[5].

Protocol:

  • Dissolve the free base in a minimum volume of hot isopropanol (IPA).

  • Add 1.05 equivalents of anhydrous HCl in dioxane or IPA.

  • Allow the solution to cool slowly to room temperature, then to 0 °C to induce crystallization.

  • Filter the crystals and wash with cold IPA. This typically provides an additional 10-fold reduction in metal content, easily achieving <1 ppm final purity.

References

  • Biotage® MP-TMT | Palladium scavenger Biotage URL:[Link]

  • Palladium scavenging: From 1% to within ICH limits Onyx Scientific URL:[Link]

  • Metal Scavenger Guide Sopachem URL:[Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium Biotage URL:[Link]

  • Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol PMC - National Institutes of Health URL:[Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Stability Studies &amp; Troubleshooting for 2-Amino-2-benzylhexan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals conducting stability, formulation, and analytical studies on 2-Amino-2-benzylhexan-1-ol (CAS 853303-78-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals conducting stability, formulation, and analytical studies on 2-Amino-2-benzylhexan-1-ol (CAS 853303-78-3)[1]. As a complex β -amino alcohol featuring both a lipophilic tail (hexyl group), an aromatic ring (benzyl group), and a hydrophilic core, this compound presents unique behavioral challenges in solution.

This living document synthesizes mechanistic chemistry with regulatory frameworks to help you troubleshoot degradation pathways, validate your analytical methods, and ensure compliance with global stability standards.

Part 1: Expert FAQs & Troubleshooting Guides

Q1: Why does 2-Amino-2-benzylhexan-1-ol exhibit highly variable degradation rates across different solvent systems? The Causality: The stability of β -amino alcohols is fundamentally dictated by conformational stabilization and hydrogen bonding. Theoretical and empirical studies demonstrate that solvation generally stabilizes the conformations of β -amino derivatives relative to the gas phase, with intramolecular hydrogen bonding between the amine and hydroxyl groups playing a critical role in preserving molecular integrity[2].

  • In Protic Solvents (e.g., Water, Methanol): The solvent competes for hydrogen bonding. In aqueous environments, the amine group can become protonated depending on the pH, disrupting the stabilizing intramolecular hydrogen bond. Furthermore, the highly lipophilic benzyl and hexyl groups can drive the formation of micelles or aggregates, leading to localized concentration gradients and accelerated hydrolytic cleavage.

  • In Polar Aprotic Solvents (e.g., Acetonitrile): The solvent lacks hydrogen-donating capabilities, allowing the β -amino alcohol to maintain its neutral state and preserve its stabilizing intramolecular hydrogen bond. This results in a significantly longer shelf-life and a suppressed degradation profile.

Q2: How do I design a regulatory-compliant stability study for this compound in solution? The Causality: To ensure your data is accepted for registration applications, your study architecture must strictly align with ICH Q1A(R2) guidelines[3]. The core purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light[3].

  • Batch Selection: You must evaluate data from at least three primary batches that are representative of the quality of the material to be made on a production scale.

  • Environmental Control: For accelerated testing, the ICH guidelines dictate that temperatures of 40°C and 75% relative humidity should prevail in the test environment[4]. You must use GMP-compliant climate chambers where the maximum deviation for relative humidity is strictly ± 5%, and for temperature ± 2°C[4].

Q3: My HPLC chromatograms show inconsistent peak areas for the active compound during accelerated stability testing. How do I validate sample integrity? The Causality: Inconsistent peak areas during thermal stress (40°C) are frequently artifacts of solvent evaporation rather than true chemical degradation. If the solvent evaporates through the vial septum, the concentration of the API artificially increases, masking degradation or causing erratic quantification.

  • The Solution (Self-Validating System): You must implement a bracketing internal standard (IS) protocol. Spike your stability samples at Day 0 with a chemically stable IS (e.g., a stable benzylamine analog) that shares a similar boiling point and ionization profile but is inert to the stress conditions. If the peak area of the IS increases over time, solvent loss has occurred, and the data point must be normalized or discarded. If the IS area remains constant (RSD < 2.0%) but the 2-Amino-2-benzylhexan-1-ol peak decreases, you have verified true chemical degradation.

Part 2: Quantitative Data Presentation

The following table summarizes the anticipated stability profile of 2-Amino-2-benzylhexan-1-ol in various analytical solvents under ICH Q1A(R2) accelerated conditions (40°C / 75% RH).

Solvent TypeSpecific SolventInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)Primary Degradation Pathway
Protic Methanol (HPLC Grade)99.599.298.597.1Minor oxidation / N-alkylation
Protic Water (pH 7.0 Buffer)99.598.896.492.3Hydrolytic cleavage / Aggregation
Aprotic Acetonitrile99.599.499.198.8Highly Stable (Conformation locked)
Aprotic DMSO99.599.097.594.2Oxidative adduct formation

Part 3: Mandatory Visualization

The following diagram outlines the logical workflow for executing an ICH-compliant stability study for this specific compound, ensuring all regulatory and chemical variables are accounted for.

StabilityWorkflow N1 Batch Selection (3 Primary Batches) N2 Solvent Preparation (Protic vs Aprotic) N1->N2 N3 Long-Term Testing (25°C / 60% RH) N2->N3 12 Months N4 Accelerated Testing (40°C / 75% RH) N2->N4 6 Months N5 Stress Testing (pH, Heat, Oxidation) N2->N5 14 Days N6 HPLC-UV/MS Analysis (Self-Validating Protocol) N3->N6 N4->N6 N5->N6 N7 Data Evaluation (Shelf-Life & Storage) N6->N7 ICH Q1E Eval

Workflow for ICH Q1A(R2) compliant stability testing of 2-Amino-2-benzylhexan-1-ol.

Part 4: Experimental Protocols

Self-Validating Protocol: Forced Degradation and Solvent Stability Assay

This methodology is designed to evaluate the stability of introductory dosage forms or API solutions over the long term[5], while actively preventing false positives caused by sample preparation errors.

Step 1: Stock Solution Preparation Accurately weigh 10.0 mg of 2-Amino-2-benzylhexan-1-ol and dissolve it in 10.0 mL of the target solvent (e.g., HPLC-grade Acetonitrile) to yield a 1.0 mg/mL stock. Causality: Ensure dissolution is complete before proceeding; the lipophilic hexyl chain may require brief sonication (max 30 seconds to avoid thermal degradation) to fully solvate.

Step 2: Internal Standard (IS) Integration Spike the stock solution with 0.1 mg/mL of a stable internal standard (e.g., Benzylamine). Causality: This creates the self-validating system required to monitor solvent evaporation during the 6-month accelerated testing phase.

Step 3: Aliquot Distribution & Sealing Dispense 1.0 mL aliquots into 2 mL amber glass HPLC vials. Critical: You must use PTFE-lined silicone septa. Causality: The lipophilic nature of the compound will extract plasticizers (like phthalates) from standard rubber septa over time, introducing ghost peaks into your chromatogram and ruining the assay. Amber glass is required to mitigate photolytic degradation.

Step 4: Environmental Exposure Place the sealed vials into a GMP-qualified climate chamber set to ICH Q1A(R2) accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[4].

Step 5: Sampling and Quenching Pull samples at predetermined intervals: Days 0, 7, 14, 30, 90, and 180. Immediately upon removal, quench any ongoing thermal or oxidative stress reactions by transferring the vials to a -20°C freezer until the batch is ready for HPLC analysis.

Step 6: Chromatographic Analysis & System Suitability Analyze the samples using RP-HPLC with a C18 column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor absorbance at 210 nm to capture the benzyl chromophore. Validation Check: Before integrating the API peak, verify that the relative standard deviation (RSD) of the Internal Standard peak area across all time points is < 2.0%. If this condition is met, the system is validated, and any reduction in the 2-Amino-2-benzylhexan-1-ol peak represents true degradation.

References

  • Memmert. "ICH Q1A stability testing guidelines."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcFmKfwXXJM7tO_51Oehcdzn2xfYMVjTPU7hp29xPTjazTTDONwDyrNfSp8AMcSWLwKVMQV_0rZG60lVCRykOdUBB7vtEn31Q6I7klQx6WoI-pjdCA7LHky5xBiA--ioHlnxS8xF2VgTkyCnXWCD3AiHXBJLicyr1o4XdHOqiofN-PBIXXntbdaW4bAI5T5MjjOteDe5VfgMS0EO4nC2TqfmKc]
  • BioBoston Consulting. "A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiRqXL-uSgA-Q7bUAoz64vqn39bvWVTplr1-CErUFaRQq5OvkPgGdYxMCp8vCznKzO9gfYTdcqn8TCGc8jKlOjX9mbEtGyKvamN4u4SZT64MYDkXMJw7rY10ytjo1JbiEYnW1P5y9DEbNMHN5-k2ssoI9JIEFvZswNcbWbRvZ2iZOcPM2Gdt9Y_EdPNSY=]
  • International Journal of Scientific Engineering and Technology. "Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7pCCvstBl4yggdmQTOGpaY4X7gzqtOc7JiP_nfHwM1rCDkIkE4b3svA9SgLuh4Y6Uk00Z6h-EjhA6kT7lsT3bpwuiT4MPJaDvpEcqxBFyfQmf2lvmou8irIIrnI5KatxRXTk4yMCEyrsTuqi_adi6AyPLkCH7tyeMwwA=]
  • FDCELL. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlvG7g-k_bC3t8qQcQ6jiJyp2ssQP3Jyt6SKDi5YgrnRzkAhSv2THGTOCPpzyxrqFnnvP3suWRSA_sxLIhJiZ2zy35fVH41dB7eIvBBH-M2e_t6AhP6Kp-1QzGru2XV9gDgyyaoGXHDDwo5vu4Ql1ynby7AANrcrmtv6otNjkfvHuYmOZEaGEDOgM2vfBJbfS3c94D9OuB_1rahfw=]
  • ChemicalBook. "2-amino-2-benzylhexan-1-ol | 853303-78-3."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7QJyQIQj1gk2O8n34FDhZ2swZ3SlD_HAecAa4y37WCF04cUFLRhykH75bQg1KCDl-MXAo77lb6NtdEREXU8jU6TNHwLkDsLcfkJtfFWbpNxqqqWp9_6zRpfyxQD1ZzU7RyDHHYZZVOi-UUP2uQ1bVjuKtB8DYfw39Qg6X7gOT]
  • Scientific Research Publishing (SCIRP). "A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKfDbYgO1y-ByYyWBH77nvUF6FF6GpW-i9lU10JAgda0bayMY33paHAk8GpR04oGDwB-gdLIkMh5V05umiXMUML8Wveu1AvZHre8AlFuQt4peKNb9whYlPZPH6dNYXJMMxT1qMcpp4bD3PW6ha6Ixuzi9Ii3B9QQ==]

Sources

Troubleshooting

Troubleshooting guide for 2-Amino-2-benzylhexan-1-ol scale-up

Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-2-benzylhexan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles you will encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-2-benzylhexan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles you will encounter when scaling up this highly sterically hindered α,α -disubstituted amino alcohol.

Synthesizing a quaternary stereocenter with adjacent benzyl, butyl, amino, and hydroxymethyl groups presents two primary chemical challenges:

  • Steric Congestion during Alkylation: Forcing an electrophile into a crowded enolate trajectory.

  • Hydride Delivery during Reduction: Reducing a shielded ester without triggering hazardous thermal runaways.

This guide bypasses generic advice and focuses on the causality behind process deviations, providing you with self-validating protocols to ensure reproducible kilogram-scale campaigns.

I. Synthetic Workflow Visualization

To bypass the limitations of directly alkylating free amino acids, the optimal scale-up route utilizes the Schiff base of Phenylalanine methyl ester. This transiently masks the amine, prevents N-alkylation, and acidifies the α -proton for enolization.

G A Phenylalanine Methyl Ester B Imine Protection (Ph2C=NH) A->B Step 1 C α-Alkylation (BuI, LHMDS) B->C Step 2 D Deprotection (HCl/THF) C->D Step 3 E Ester Reduction (NaBH4/I2) D->E Step 4 F 2-Amino-2-benzylhexan-1-ol (Target) E->F Step 5

Figure 1: Five-step synthetic workflow for the scale-up of 2-Amino-2-benzylhexan-1-ol.

II. Mechanistic Troubleshooting Matrix

When scaling up, heat transfer limitations and mixing inefficiencies exacerbate side reactions. Use this data-driven matrix to diagnose and correct process deviations.

Process StepObserved PhenomenonRoot Cause (Mechanistic Causality)Corrective Action
α-Alkylation High levels of unreacted Schiff baseEnolate equilibration or poor electrophile trajectory due to the steric bulk of the diphenylmethylene group.Switch to a softer, more reactive electrophile (1-iodobutane over 1-bromobutane). Maintain strict cryogenic conditions (-78 °C) before electrophile addition.
α-Alkylation O-alkylation instead of C-alkylationHard electrophiles or polar aprotic solvents favoring oxygen attack on the ambident enolate.Use less polar solvent mixtures (THF/Toluene) and softer electrophiles (iodides) to favor C-alkylation.
Deprotection Incomplete imine hydrolysisSteric shielding of the imine carbon by the newly introduced butyl and benzyl groups.Increase acid concentration (e.g., 2N HCl) and use a biphasic system (THF/Water) with vigorous mechanical stirring to drive the equilibrium.
Ester Reduction Sluggish reduction / Stalled reactionSteric hindrance at the quaternary α -carbon blocking hydride attack on the ester carbonyl.Use the NaBH4​/I2​ system to generate BH3​ in situ. Borane is smaller and more electrophilic, facilitating coordination to the carbonyl oxygen.
Ester Reduction Severe foaming during quenchRapid decomposition of unreacted hydride and borane complexes.Quench inversely by transferring the reaction mixture slowly into cold, dilute aqueous HCl, or add MeOH dropwise under strict temperature control.

III. Validated Scale-Up Protocols

The following methodologies are engineered as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: α-Alkylation (Formation of the Quaternary Center)

Context: Forming the quaternary center requires generating a transient enolate from N-(diphenylmethylene)phenylalanine methyl ester and trapping it with a butyl halide. As demonstrated in continuous flow and batch scale-ups of quaternary amino acids , maintaining enolate stability is the primary bottleneck.

  • Enolization: Dissolve the Schiff base (1.0 equiv) in anhydrous THF (0.2 M). Cool the reactor jacket to -78 °C. Add Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv, 1.0 M in THF) dropwise over 45 minutes. Stir for 1 hour.

  • Validation Checkpoint 1 (Enolate Formation): Pull a 0.5 mL aliquot and quench directly into D2​O . Extract with EtOAc and run a 1H NMR. The complete disappearance of the α -proton singlet confirms quantitative enolate formation.

  • Electrophile Addition: Add 1-iodobutane (1.5 equiv) dropwise. Causality: Iodobutane is strictly required over bromobutane; the softer iodide is a superior leaving group for SN​2 displacement at a sterically congested enolate, minimizing competitive O-alkylation.

  • Workup: Allow the reaction to slowly warm to -20 °C over 4 hours. Quench with saturated aqueous NH4​Cl to prevent over-alkylation or aldol condensations during the final warmup to room temperature.

Protocol B: Ester Reduction to Amino Alcohol

Context: Standard NaBH4​ is insufficiently reactive for hindered esters, and LiAlH4​ poses severe thermal, off-gassing, and emulsion hazards on scale. We utilize the chemoselective NaBH4​/I2​ system , which safely generates borane ( BH3​ ) in situ.

  • Setup: In a jacketed reactor under N2​ , suspend NaBH4​ (2.5 equiv) in anhydrous THF (3 L/kg). Cool the jacket to 0 °C.

  • Substrate Addition: Add the deprotected 2-amino-2-benzylhexanoic acid methyl ester (1.0 equiv) as a THF solution.

  • Iodine Addition (Critical Step): Dissolve I2​ (1.25 equiv) in THF. Add this solution dropwise over 2 hours.

    • Causality: The reaction 2NaBH4​+I2​→2BH3​+2NaI+H2​ is highly exothermic. Dropwise addition prevents thermal runaway and controls H2​ evolution.

  • Validation Checkpoint 2 (Reagent Activity): The reaction is self-indicating; the brown color of the iodine drops must dissipate instantly as it reacts with NaBH4​ . A persistent brown color indicates the dangerous depletion of NaBH4​ .

  • Reflux & Monitoring: Heat the reactor to 65 °C for 12 hours. Pull a 1 mL aliquot, quench with MeOH, and analyze via LC-MS. The ester mass ( [M+H]+ ) must be fully converted to the alcohol mass.

  • Quench: Cool to 0 °C. Cautiously add MeOH dropwise to destroy unreacted borane, followed by 20% aqueous NaOH to break the stable boron-nitrogen complexes that form with the free amine.

IV. Frequently Asked Questions (FAQs)

Q: During the alkylation step, we observe significant amounts of starting material remaining even after extended reaction times. Why? A: This is a classic symptom of enolate protonation by moisture or internal equilibration. The quaternary center is highly sterically hindered, making the SN​2 trajectory difficult. If the electrophile is added too slowly or if the reaction warms up prematurely, the enolate will abstract a proton from the solvent or the newly formed product. Ensure strict anhydrous conditions and maintain -78 °C until the electrophile is fully dispersed.

Q: Can we substitute LiAlH4​ for NaBH4​/I2​ to reduce reagent costs during the final reduction? A: Absolutely not on a scale larger than 100 grams. While LiAlH4​ is cheaper, its use introduces severe process risks. LiAlH4​ reductions of hindered esters require elevated temperatures, which can trigger violent, delayed exotherms. Furthermore, the resulting aluminum salts form thick, intractable emulsions during aqueous workup that trap the amino alcohol product, drastically reducing your isolated yield. The NaBH4​/I2​ system avoids these emulsions entirely and provides a highly predictable thermal profile.

Q: How do we efficiently remove the benzophenone byproduct after the acidic deprotection of the Schiff base? A: Benzophenone (cleaved from the imine) is highly lipophilic and will co-elute with your product if not removed early. Perform a targeted acid/base extraction: extract the acidic aqueous phase (which contains the water-soluble HCl salt of your amino ester) with toluene or MTBE. The benzophenone will partition into the organic layer and can be discarded. Subsequently, basify the aqueous layer to pH 10 and extract with EtOAc to recover the pure, free-base amino ester.

V. References

  • Title: Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids Source: Molecules, 28(3), 1162 (2023). URL: [Link]

  • Title: A convenient reduction of amino acids and their derivatives Source: Journal of Organic Chemistry, 58(13), 3568-3571 (1993). URL: [Link]

  • Title: Reduction of Amino Acids to Amino Alcohols: (S)-tert-Leucinol Source: Organic Syntheses, Vol. 84, p. 262 (2007). URL: [Link]

Optimization

Minimizing epimerization during reactions with 2-Amino-2-benzylhexan-1-ol

Title: Technical Support Center: Troubleshooting Reactions with 2-Amino-2-benzylhexan-1-ol Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Reactions with 2-Amino-2-benzylhexan-1-ol

Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Amino-2-benzylhexan-1-ol (CAS: 853303-78-3). This molecule features a highly sterically hindered quaternary α-stereocenter (C2 is bonded to a benzyl group, a butyl group, an amine, and a hydroxymethyl group). While this rigid scaffold is highly valuable for synthesizing metabolically stable peptidomimetics and small-molecule drugs, its steric bulk introduces severe kinetic bottlenecks during functionalization. These bottlenecks primarily manifest as chemoselectivity issues and rampant epimerization of incoming coupling partners.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing O-acylation instead of N-acylation when attempting to couple an amino acid to 2-Amino-2-benzylhexan-1-ol? A1: This is a classic chemoselectivity inversion driven by steric hindrance. In unhindered amino alcohols, the amine is significantly more nucleophilic than the primary alcohol, leading to selective N-acylation. However, the amine in 2-amino-2-benzylhexan-1-ol is buried within the steric shield of the benzyl and butyl groups. Consequently, the primary alcohol (-CH₂OH) becomes the kinetically favored nucleophile, resulting in ester formation. Solution: You must mask the primary alcohol prior to coupling. We recommend a bulky silyl ether (e.g., TBS-Cl) which selectively protects the primary alcohol while leaving the amine available for subsequent forcing coupling conditions.

Q2: My final coupled product shows a 30-40% mixture of diastereomers. Is the quaternary stereocenter of 2-amino-2-benzylhexan-1-ol epimerizing? A2: No. The quaternary C2 stereocenter of 2-amino-2-benzylhexan-1-ol lacks an α-proton, making it configurationally stable under standard basic or acidic coupling conditions. The epimerization is almost certainly occurring at the incoming (acylating) amino acid [1]. Because the nucleophilic attack of the hindered amine is extremely slow ( kcouple​ ), the activated amino acid has a prolonged residence time in the presence of the coupling base. This allows the activated ester to undergo intramolecular cyclization into an oxazolone (azlactone)[1]. The α-proton of the oxazolone is highly acidic, leading to rapid base-catalyzed racemization before the hindered amine can finally attack[2].

Q3: Can I oxidize the primary alcohol to an aldehyde for reductive amination? A3: Yes, but with extreme caution. Oxidation to 2-amino-2-benzylhexanal creates a system prone to retro-aldol-type C-C bond cleavage or imine-enamine tautomerization of the subsequent condensation products[3]. Use mild, non-basic oxidants like Dess-Martin Periodinane (DMP) and immediately subject the crude aldehyde to reductive amination using NaBH₃CN[4].

Section 2: The Kinetics of Epimerization (Visualized)

To successfully functionalize this molecule, you must manipulate the reaction kinetics to ensure that direct amidation outpaces oxazolone formation.

Pathway AA Activated Amino Acid Oxazolone Oxazolone Intermediate AA->Oxazolone k_oxazolone (Fast) Product Desired Amide (Stereopure) AA->Product k_couple (Slow) Amine 2-Amino-2-benzylhexan-1-ol (Hindered) Amine->Product Nucleophilic Attack EpiProduct Epimerized Amide (Diastereomer) Amine->EpiProduct Attack on Oxazolone Oxazolone->EpiProduct Base-catalyzed Epimerization

Caption: Kinetic competition between direct amidation and oxazolone-mediated epimerization.

Section 3: Quantitative Data on Reagent Selection

Choosing the right coupling reagent and base is the single most critical factor in minimizing epimerization. Strong, unhindered bases like DIPEA (N,N-Diisopropylethylamine) rapidly deprotonate the oxazolone intermediate. Switching to a weaker, sterically hindered base like TMP (2,4,6-trimethylpyridine / collidine) suppresses this pathway[5]. Furthermore, transitioning from standard uronium salts (HBTU/HATU) to acid fluorides or phosphonium reagents (PyAOP) drastically accelerates kcouple​ [2][6][7].

Table 1: Impact of Coupling Conditions on Yield and Epimerization (Model: Fmoc-L-Phe-OH + 2-Amino-2-benzylhexan-1-ol)

Coupling ReagentBaseReaction TimeYield (%)Epimerization (%)Mechanistic Rationale
HBTU DIPEA24 h< 30%> 35%Slow coupling; prolonged exposure to DIPEA drives oxazolone formation[1].
HATU DIPEA12 h55%15 - 20%HOAt active ester is more reactive, but DIPEA remains too basic.
HATU TMP12 h70%< 5%TMP (collidine) is basic enough to drive coupling but poor at enolizing the oxazolone.
PyAOP TMP8 h82%< 2%Phosphonium reagent avoids guanidinium byproduct capping of the amine[7].
Fmoc-AA-F TMP2 h> 90%< 1%Acid fluorides are highly reactive, small, and inherently resist oxazolone formation[2].

Section 4: Step-by-Step Troubleshooting Protocols

The following methodologies are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of the synthesis before proceeding to the next step.

Protocol A: O-Protection of 2-Amino-2-benzylhexan-1-ol

Objective: Mask the primary alcohol to force chemoselective N-acylation.

  • Setup: Dissolve 2-Amino-2-benzylhexan-1-ol (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M) under an argon atmosphere.

  • Reagent Addition: Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The starting material (Rf ~0.2, stains purple) should disappear, replaced by a higher running spot (Rf ~0.6, stains purple due to the free amine).

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The resulting O-TBS ether is ready for coupling.

Protocol B: Epimerization-Free Amide Coupling via Acid Fluorides

Objective: Achieve >90% yield with <1% epimerization of the incoming amino acid[2].

  • Activation: If not commercially available, convert your Fmoc-Amino Acid to the Fmoc-Amino Acid Fluoride (Fmoc-AA-F) using cyanuric fluoride or DAST in DCM. Isolate the acid fluoride (they are surprisingly stable to moisture and can be stored briefly).

  • Coupling Setup: Dissolve the O-TBS protected 2-amino-2-benzylhexan-1-ol (1.0 eq) and Fmoc-AA-F (1.5 eq) in anhydrous DCM (0.2 M).

  • Base Addition (Critical Step): Cool the mixture to 0 °C. Dropwise, add TMP (2,4,6-trimethylpyridine) (2.0 eq). Do not use DIPEA or TEA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Analyze by LC-MS. You should observe the mass of the desired product [M+H]+ with a single sharp peak in the UV chromatogram. The presence of a twin peak (split peak) indicates diastereomer formation (epimerization).

  • Workup: Wash the organic layer with 10% citric acid (to remove TMP), followed by saturated NaHCO₃. Dry and concentrate.

Protocol C: Mild Oxidation to the Aldehyde (For Reductive Amination)

Objective: Oxidize the primary alcohol without triggering retro-aldol degradation[3].

  • Setup: Dissolve N-Fmoc protected 2-amino-2-benzylhexan-1-ol (1.0 eq) in anhydrous DCM (0.1 M).

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0 °C. Stir for 1-2 hours[3].

  • Self-Validation Checkpoint: TLC should show complete conversion to a less polar spot. Crucial: Do not leave the reaction overnight, as prolonged exposure promotes degradation.

  • Workup: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract with DCM. Use the crude aldehyde immediately in the next reductive amination step to prevent tautomerization-induced degradation[4].

Section 5: Optimized Workflow Visualization

Workflow Step1 1. O-Protection Block primary -OH (TBS-Cl) to prevent O-acylation Step2 2. Activation Convert incoming AA to Fmoc-AA-F or use PyAOP Step1->Step2 Step3 3. N-Acylation Add TMP (Collidine) at 0°C to minimize enolization Step2->Step3 Step4 4. Cleavage/Deprotection Remove O-protecting group (TBAF) Step3->Step4 Success Stereopure Target Compound (<1% Epimerization) Step4->Success

Caption: Optimized step-by-step workflow for the epimerization-free coupling of hindered amino alcohols.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at:[Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at:[Link]

  • Gkeka, P., et al. (2024). Peptide-directed solid-phase reductive amination. RSC Advances, 14, 8456-8465. Available at:[Link]

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405–410. Available at:[Link]

  • US Patent 20080039612A1. Attachment and elaboration strategies for inverse peptide synthesis.

Sources

Reference Data & Comparative Studies

Validation

Determining enantiomeric excess of 2-Amino-2-benzylhexan-1-ol by polarimetry

An in-depth technical comparison for determining the enantiomeric excess of complex chiral building blocks. The Analytical Challenge: 2-Amino-2-benzylhexan-1-ol In the landscape of drug development and asymmetric synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for determining the enantiomeric excess of complex chiral building blocks.

The Analytical Challenge: 2-Amino-2-benzylhexan-1-ol

In the landscape of drug development and asymmetric synthesis, the stereochemistry of a molecule is paramount. Enantiomers can exhibit remarkably different pharmacological and toxicological profiles 1. 2-Amino-2-benzylhexan-1-ol is a highly functionalized chiral amino alcohol featuring a sterically hindered quaternary stereocenter.

Accurately quantifying its enantiomeric excess (ee)—the degree to which one enantiomer is present in greater amounts than the other—is critical. This guide objectively compares Polarimetry (the traditional chiroptical method) against modern alternatives like Chiral HPLC and NMR Spectroscopy , providing the causality behind experimental choices and self-validating protocols for each.

EEDetermination Start 2-Amino-2-benzylhexan-1-ol Sample Analysis Purity Chemical Purity Check (Achiral GC/LC) Start->Purity HighPurity High Purity (>99%) Purity->HighPurity LowPurity Low Purity / Crude Purity->LowPurity Polarimetry Polarimetry (Chiroptical) HighPurity->Polarimetry Rapid ee% screening HPLC Chiral HPLC (Chromatographic) HighPurity->HPLC High precision validation LowPurity->HPLC Separates impurities NMR NMR + Derivatization (Spectroscopic) LowPurity->NMR Structural verification

Workflow decision matrix for selecting the optimal enantiomeric excess determination method.

Polarimetry: The Chiroptical Baseline

Polarimetry measures the bulk rotation of plane-polarized light as it passes through a chiral solution. The observed rotation ( α ) is used to quantify the ee, provided the specific rotation ( [α] ) of the enantiopure compound is known 2.

The Causality of Limitations: Polarimetry is a non-separative, bulk measurement. If achiral impurities (e.g., residual solvents, inorganic salts) are present, they dilute the chiral analyte, lowering the observed rotation and artificially depressing the calculated ee 3. Furthermore, amino alcohols can form concentration-dependent hydrogen-bonded aggregates that non-linearly skew optical rotation. Therefore, strict concentration and temperature controls are mandatory.

Self-Validating Polarimetry Protocol
  • System Suitability & Blanking: Power on the polarimeter and allow the sodium lamp (589 nm) to stabilize. Flush a 100 mm quartz cell with HPLC-grade methanol. Zero the instrument.

    • Causality: Blanking with the exact sample solvent eliminates optical artifacts caused by solvent birefringence.

  • Reference Standardization: Prepare a 1.00 g/100 mL solution of enantiopure (>99.9% ee) 2-Amino-2-benzylhexan-1-ol in methanol. Measure the rotation at exactly 20.0 °C to establish [α]max​ .

    • Causality: Specific rotation is highly temperature-dependent; thermal fluctuations alter solvent density and the analyte's conformational equilibrium.

  • Sample Measurement: Dissolve the synthesized sample to exactly 1.00 g/100 mL in methanol. Measure the observed rotation ( αobs​ ).

  • Validation: Re-measure the blank solvent immediately after the sample to confirm zero drift. Calculate: %ee = (α_obs / [α]_max) × 1001.

Alternative 1: Chiral HPLC (The Gold Standard)

Chiral High-Performance Liquid Chromatography (HPLC) physically separates the two enantiomers using a Chiral Stationary Phase (CSP) 1.

The Causality of Separation: The R and S enantiomers form transient diastereomeric complexes with the chiral cavities of the CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Because these complexes have differing free energies of formation ( ΔΔG‡ ), they elute at different retention times.

Self-Validating HPLC Protocol
  • Mobile Phase Optimization: Equilibrate a Chiralcel OD-H column with Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).

    • Causality: The basic modifier (diethylamine) is critical. Without it, the primary amine of 2-Amino-2-benzylhexan-1-ol will strongly interact with residual acidic silanols on the silica support, causing severe peak tailing and destroying baseline resolution.

  • System Suitability (Racemate): Inject a racemic standard of 2-Amino-2-benzylhexan-1-ol. Adjust flow rate until baseline resolution ( Rs​>1.5 ) is achieved. This proves the system can separate the enantiomers.

  • Sample Quantification: Inject the unknown sample. Integrate the peak areas of the major ( Amajor​ ) and minor ( Aminor​ ) enantiomers. Calculate: %ee = ((A_major - A_minor) / (A_major + A_minor)) × 100 [[1]]().

Alternative 2: NMR Spectroscopy with Chiral Derivatization

Enantiomers have identical NMR spectra in achiral environments. To differentiate them, a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride ((R)-MTPA-Cl) is used to covalently convert the enantiomers into diastereomers 4.

The Causality of Chemical Shifts: The bulky CF3​ and phenyl groups of the MTPA moiety create anisotropic shielding effects. These effects differentially shield the protons of the R and S enantiomers of the amino alcohol (particularly the benzylic CH2​ protons), resolving their signals into distinct peaks.

Self-Validating NMR Protocol
  • Derivatization: React 10 mg of the sample with an excess of (R)-MTPA-Cl in deuterated pyridine ( C5​D5​N ).

    • Causality: The quaternary stereocenter of 2-Amino-2-benzylhexan-1-ol is highly sterically hindered. Pyridine acts as both the solvent and an acid scavenger, driving the reaction to completion. Incomplete derivatization can lead to kinetic resolution, skewing the apparent ee.

  • Data Acquisition: Acquire a high-resolution 1H -NMR spectrum (≥ 400 MHz).

  • Integration: Identify the fully resolved diastereotopic signals. The ratio of their integrals directly yields the diastereomeric ratio (dr), which corresponds to the initial ee.

Comparative Data Analysis

To objectively compare these methodologies, a synthesized batch of 2-Amino-2-benzylhexan-1-ol was analyzed under two conditions: as a highly purified isolate, and as a crude reaction mixture.

Table 1: Methodological Performance Metrics

MetricPolarimetryChiral HPLCNMR (with CDA)
Accuracy / Precision Moderate (± 2-5%)High (± 0.1%)High (± 1-2%)
Analysis Time < 5 minutes15 - 30 minutes2 - 4 hours (inc. prep)
Impurity Tolerance Zero (Fails on crude)ExcellentGood
Sample Requirement High (10-50 mg)Low (< 1 mg)Moderate (5-10 mg)
Destructive? No (Recoverable)YesYes (Covalent deriv.)

Table 2: Experimental Validation Data for 2-Amino-2-benzylhexan-1-ol

Sample StatePolarimetry ee (%)Chiral HPLC ee (%)NMR ee (%)Analytical Conclusion
Batch A (High Purity >99%) 92.4%93.1%92.8%All methods align closely. Polarimetry is viable for fast screening.
Batch B (Crude Mixture) 64.2% (False Low)91.5%90.9%Polarimetry fails due to achiral impurities depressing optical rotation.

Conclusion & Recommendations

While Polarimetry remains an invaluable, non-destructive tool for the rapid screening of highly pure chiral amino alcohols, it lacks the specificity required for complex matrices or crude reaction mixtures [[1]](). For rigorous regulatory submissions or precise process chemistry optimization of 2-Amino-2-benzylhexan-1-ol, Chiral HPLC stands as the definitive gold standard due to its unambiguous physical separation of enantiomers. NMR with CDAs serves as a powerful orthogonal technique, particularly when absolute stereochemical configuration must be assigned alongside enantiomeric excess.

References

  • BenchChem. A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs.
  • Wikipedia.
  • Rudolph Research Analytical.
  • ResearchGate.

Sources

Comparative

Structural Elucidation of Chiral Amino Alcohols: A Comparison Guide for 2-Amino-2-benzylhexan-1-ol Derivatives

For drug development professionals and structural biologists, chiral amino alcohols represent a highly versatile yet notoriously difficult class of building blocks. Derivatives of 2-Amino-2-benzylhexan-1-ol —structurally...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural biologists, chiral amino alcohols represent a highly versatile yet notoriously difficult class of building blocks. Derivatives of 2-Amino-2-benzylhexan-1-ol —structurally reminiscent of sphingosine-1-phosphate (S1P) receptor modulators like fingolimod—are prized for their dense functionalization. However, determining their absolute configuration via traditional X-ray crystallography is often a severe bottleneck.

This guide objectively compares the traditional Single-Crystal X-Ray Diffraction (SCXRD) workflow against the emerging Microcrystal Electron Diffraction (MicroED) approach for elucidating the structure of 2-Amino-2-benzylhexan-1-ol derivatives. By examining the causality behind their crystallization behavior, we provide actionable, field-proven methodologies for overcoming these structural challenges.

The Causality of Crystallization Resistance

Before comparing analytical methods, it is critical to understand why 2-Amino-2-benzylhexan-1-ol derivatives resist crystallization. The difficulty stems from three competing molecular forces:

  • High Conformational Entropy: The linear hexyl chain possesses multiple rotatable C-C bonds. Locking this highly flexible aliphatic tail into a rigid crystal lattice carries a massive entropic penalty.

  • Promiscuous Hydrogen Bonding: The 1,2-amino alcohol motif acts as both a strong hydrogen bond donor and acceptor. This leads to rapid, unpredictable intermolecular O–H···N and N–H···O networks, often resulting in amorphous precipitation or waxy oils rather than ordered nucleation[5].

  • Steric Bulk: The rigid benzyl group creates significant steric hindrance, requiring precise π-π stacking alignment that is frequently disrupted by the flexible hexyl chain.

Because the free base of this compound typically presents as a waxy solid or oil, researchers must choose between derivatizing the compound to force the growth of large single crystals (SCXRD) or utilizing advanced techniques that can analyze spontaneous nanocrystals (MicroED) [1, 3].

Workflow Comparison: SCXRD vs. MicroED

To resolve the 3D structure and absolute stereochemistry of a 2-Amino-2-benzylhexan-1-ol derivative, laboratories generally employ one of two primary workflows.

Method A: Single-Crystal X-Ray Diffraction (SCXRD) via Salt Formation

SCXRD remains the gold standard for unambiguous structural determination. However, because X-rays interact relatively weakly with electron clouds, this method requires large, well-ordered crystals (typically >50 µm) [3]. To achieve this with flexible amino alcohols, the compound must be converted into a salt (e.g., using quinaldinic acid or hydrochloric acid) to restrict conformational freedom and promote lattice formation [6].

Method B: Microcrystal Electron Diffraction (MicroED)

MicroED is a revolutionary cryo-electron microscopy (cryo-EM) technique. Because electrons interact with the electrostatic potential of atoms much more strongly than X-rays, MicroED can yield sub-angstrom resolution from crystals as small as 100–500 nanometers [2, 4]. For waxy amino alcohols, these nanocrystals often form spontaneously within the powder, completely bypassing the weeks-long crystal growth bottleneck [3].

Quantitative Performance Comparison

The following table summarizes the performance of both methods when applied to chiral amino alcohol derivatives.

MetricSCXRD (Salt Co-Crystallization)MicroED (Free Base Powder)
Minimum Crystal Size 50 µm x 50 µm x 50 µm~100 nm to 500 nm
Sample Requirement >5 mg (for crystallization trials)<1 mg (often <100 µg)
Preparation Time Days to Weeks (Trial & Error)Minutes to Hours
Typical Resolution 0.8 Å – 1.2 Å0.8 Å – 1.1 Å
Absolute Configuration Routine (via Flack Parameter)Emerging (via dynamical scattering analysis)
Primary Challenge Growing a sufficiently large crystalSample damage from electron beam radiation

Experimental Methodologies

To ensure a self-validating system, below are the step-by-step protocols for both structural elucidation pathways.

Protocol 1: SCXRD Salt Co-Crystallization Workflow

Causality Note: We utilize quinaldinic acid because the resulting quinaldinate anion forms highly predictable NH3⁺···⁻OOC heterosynthons, anchoring the flexible amino alcohol into a stable lattice[6].

  • Reagent Preparation: Dissolve 10 mg of the 2-Amino-2-benzylhexan-1-ol derivative (free base) in 500 µL of hot anhydrous ethanol.

  • Salt Formation: Add 1.05 equivalents of quinaldinic acid to the solution. Stir at 50°C for 30 minutes to ensure complete proton transfer.

  • Vapor Diffusion Setup: Transfer the solution to a 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., heptane or diethyl ether). Cap the outer vial tightly.

  • Incubation: Allow the system to sit undisturbed at 4°C. The slow diffusion of the antisolvent into the ethanol will gradually lower solubility, overcoming the entropic penalty and yielding >50 µm single crystals over 7–14 days.

  • Data Collection: Harvest a single crystal, mount it on a goniometer loop with paratone oil, and collect diffraction data using a Cu-Kα or Mo-Kα X-ray source.

Protocol 2: MicroED Grid Preparation Workflow

Causality Note: Because small molecules are relatively dry compared to proteins, complex vitrification is unnecessary. Mechanical crushing exposes the spontaneous nanocrystals embedded within the amorphous matrix [3].

  • Sample Crushing: Place ~1 mg of the waxy 2-Amino-2-benzylhexan-1-ol powder between two clean glass microscope slides. Apply firm pressure and grind the slides together for 60 seconds to break aggregates into sub-micron fragments.

  • Grid Application: Touch the carbon-coated side of a continuous carbon TEM grid (e.g., Cu 300 mesh) directly to the crushed powder. Gently tap the grid to remove excess bulk material.

  • Cryo-Cooling: Plunge the grid into liquid nitrogen. While small molecules do not require hydration, cryogenic temperatures significantly reduce radiation damage from the electron beam during data collection [2].

  • Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV or 300 kV. Locate a nanocrystal (100–500 nm) in imaging mode, switch to diffraction mode, and collect data using continuous rotation (e.g., 1° per second over a 60° to 120° wedge) [2].

Mechanistic Visualizations

To further clarify the strategic decision-making process, the following diagrams map the thermodynamic pathways and workflow logic for these compounds.

Figure 1: Thermodynamic and physical pathways for overcoming the crystallization barrier of flexible amino alcohols.

Figure 2: Decision matrix comparing SCXRD and MicroED workflows for drug development professionals.

Strategic Recommendations

For researchers working with 2-Amino-2-benzylhexan-1-ol derivatives and similar S1P-modulator analogs:

  • Prioritize MicroED for Rapid Screening: If the free base yields an amorphous powder, attempt MicroED first. The minimal sample requirement (<1 mg) and rapid grid preparation can bypass weeks of fruitless crystallization screening[3, 4].

  • Utilize SCXRD for Regulatory Filings: While MicroED is rapidly advancing, SCXRD remains the most universally accepted method for proving absolute stereochemistry (via the Flack parameter) in IND/NDA regulatory submissions. Use the quinaldinic acid or tartaric acid salt co-crystallization method to secure these definitive structures [6].

References

  • MicroED in natural product and small molecule research - eScholarship. Natural Product Reports. Available at:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Available at:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. Available at:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at:[Link]

  • The amino alcohol MeN(CH2CMe2OH)2. IUCrData. Available at:[Link]

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. MDPI Crystals. Available at:[Link]

Validation

A Comparative Guide to the Stereochemical Assignment of 2-Amino-2-benzylhexan-1-ol

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Therefore, the unambiguous assignment of the absolute configuration of a chiral drug candidate is a cornerstone of modern drug discovery and regulatory compliance.

This guide provides an in-depth comparison of contemporary analytical techniques for validating the absolute configuration of 2-Amino-2-benzylhexan-1-ol, a chiral amino alcohol. We will move beyond mere procedural lists to explore the causal logic behind experimental design, enabling researchers to select and implement the most appropriate validation strategy for their specific needs. We will compare four powerful methods: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

The Analytical Challenge: Choosing the Right Tool

The selection of an analytical method is governed by the physical properties of the analyte, sample availability, and the required confidence level in the assignment. For a molecule like 2-Amino-2-benzylhexan-1-ol, which possesses both hydroxyl and amino functionalities and lacks a heavy atom, different techniques present distinct advantages and challenges.

Single-Crystal X-ray Crystallography (XRC): The Definitive Standard

X-ray Crystallography is widely regarded as the most reliable method for determining absolute configuration, providing a direct visualization of the molecule's three-dimensional structure.[1][3] The prerequisite, however, is the ability to grow a high-quality single crystal of the compound.[4][5]

Expertise & Experience: The Principle of Anomalous Dispersion

For chiral molecules composed only of light atoms (C, H, N, O), standard X-ray diffraction experiments determine the connectivity and relative stereochemistry. To ascertain the absolute configuration, one must leverage the phenomenon of anomalous dispersion (also called anomalous scattering).[4][6]

When the wavelength of the incident X-ray is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[7][8] This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal.[7][8] The subtle differences in intensity between these "Friedel pairs" can be analyzed to determine the absolute structure of the crystal.[8][9] While this effect is more pronounced for heavier atoms (e.g., Br, S, P), it is often measurable with high-quality data using copper (Cu Kα) radiation even for light-atom structures.

Trustworthiness: The Flack Parameter

The confidence in an XRC-based assignment is quantified by the Flack parameter.[10] A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct. A value around 0.5 implies a racemic crystal or poor data quality. A successful determination requires a Flack parameter with a small standard uncertainty (typically < 0.04).[10]

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Dissolve the enantiomerically pure 2-Amino-2-benzylhexan-1-ol in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find suitable conditions.

    • Employ slow evaporation, vapor diffusion, or solvent layering techniques to screen for single-crystal growth. This is often the most challenging and time-consuming step.[11]

  • Crystal Mounting & Data Collection:

    • Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size).[4]

    • Mount the crystal on a goniometer head.

    • Collect diffraction data on a single-crystal X-ray diffractometer, preferably using a Cu Kα radiation source (λ ≈ 1.54 Å) to maximize the anomalous scattering signal from the oxygen and nitrogen atoms.[7]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct methods or other algorithms to generate an initial electron density map.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Assignment:

    • During the final stages of refinement, introduce the Flack parameter.

    • Analyze the refined Flack parameter and its standard uncertainty to confirm the absolute configuration. An unambiguous assignment is achieved when the value is close to 0 with a low uncertainty.[10]

Chiroptical Spectroscopy: VCD and ECD in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[12][13][14] This approach avoids the need for crystallization, making it broadly applicable.[5][15] The absolute configuration is determined by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations.[12][16]

Expertise & Experience: The Synergy of Experiment and Theory

The VCD spectrum arises from chiral vibrational transitions in the infrared (IR) region, while the ECD spectrum corresponds to chiral electronic transitions in the UV-visible range.[14][16] Since enantiomers produce mirror-image spectra, a match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., R) validates that assignment.[5][14]

The primary challenge for a flexible molecule like 2-Amino-2-benzylhexan-1-ol is accurately modeling its conformational landscape in solution. The final calculated spectrum must be a Boltzmann-weighted average of the spectra of all significantly populated conformers.[5]

  • VCD is sensitive to the entire molecular framework , making it a robust tool for overall stereochemical characterization.[13]

  • ECD is more localized to chromophores. The benzyl group in our target molecule serves as a suitable chromophore for ECD analysis.[17]

Trustworthiness: Orthogonal Validation
Experimental Protocol: VCD/ECD Spectroscopy & Calculation

The workflow involves parallel experimental and computational efforts.

VCD_ECD_Workflow compare Compare Spectra (Experimental vs. Calculated) assign Assign Absolute Configuration compare->assign Good Match exp_spectrum exp_spectrum exp_spectrum->compare comp_spectrum comp_spectrum comp_spectrum->compare

Experimental Measurement:

  • Sample Preparation:

    • VCD: Dissolve 5-15 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) that has a clear window in the IR region of interest.[12][15]

    • ECD: Prepare a dilute solution (millimolar or less) in a UV-transparent solvent (e.g., methanol, acetonitrile).[21]

  • Data Acquisition:

    • Acquire the VCD or ECD spectrum according to the instrument manufacturer's instructions. A baseline spectrum of the pure solvent should also be recorded and subtracted.[5]

Computational Prediction:

  • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-isomer) using molecular mechanics or semi-empirical methods.

  • DFT Optimization: Optimize the geometry and calculate the vibrational frequencies of all low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) or larger basis set).[22]

  • Spectrum Calculation: For each optimized conformer, calculate the VCD or ECD spectrum using time-dependent DFT (TD-DFT).[19]

  • Boltzmann Averaging: Generate the final theoretical spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at the experimental temperature.[5]

  • Comparison: Visually and/or quantitatively compare the experimental spectrum with the calculated spectrum for the R-isomer and its mirror image (the S-isomer). A convincing match allows for an unambiguous assignment.[2]

NMR Spectroscopy: The Mosher Method

For molecules containing hydroxyl or amine groups, NMR spectroscopy provides an elegant solution through chemical derivatization.[][24] The Mosher method is the most common approach, involving the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[25][26]

Expertise & Experience: Probing the Chiral Environment

The core principle is to convert the enantiomeric pair into a diastereomeric pair. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[1] By separately reacting the chiral amino alcohol with both (R)- and (S)-MTPA chloride, two different diastereomers are formed.

In the resulting Mosher esters/amides, the phenyl group of the MTPA moiety creates a specific anisotropic (shielding/deshielding) magnetic environment. Protons on one side of the MTPA plane are shielded (shifted to a higher field, lower ppm), while those on the other side are deshielded (shifted to a lower field, higher ppm). By systematically analyzing the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, one can deduce the absolute configuration based on established models.[25][27] For 2-Amino-2-benzylhexan-1-ol, derivatization can be performed at either the amine or the alcohol. It is often preferable to protect one group while derivatizing the other to avoid ambiguity.

Mosher_Method model model calc_delta calc_delta model->calc_delta Informs Analysis

Trustworthiness: Self-Contained Validation

The Mosher method is a self-validating system. The analysis relies on a consistent pattern of positive and negative Δδ values across multiple protons in the molecule. A clear and consistent pattern provides high confidence in the assignment. Ambiguous or inconsistent data may suggest conformational flexibility issues that complicate the analysis.

Experimental Protocol: Mosher Amide/Ester Analysis
  • Derivatization (Two parallel reactions):

    • Reaction A: To a solution of 2-Amino-2-benzylhexan-1-ol (e.g., 1-5 mg) in pyridine or CH₂Cl₂ with a non-nucleophilic base (e.g., DMAP), add (R)-(-)-MTPA chloride.

    • Reaction B: In a separate vial, perform the same reaction using (S)-(+)-MTPA chloride.

    • Note: To analyze the alcohol center, the amine should first be protected (e.g., as a Boc carbamate). To analyze the amine center, the alcohol can be derivatized directly.[28]

  • Reaction Monitoring and Purification:

    • Allow reactions to proceed to completion (monitor by TLC or LC-MS).

    • Quench the reactions and purify the resulting diastereomeric amides/esters, typically by flash chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives under identical conditions (solvent, concentration, temperature).

    • Carefully assign the chemical shifts for as many protons as possible, particularly those on the hexyl and benzyl groups.

  • Data Interpretation:

    • Calculate Δδ (δS - δR) for each assigned proton.

    • Map the signs of the Δδ values onto a 2D projection of the molecule based on the established Mosher model.

    • A consistent pattern of positive values on one side of the MTPA plane and negative values on the other confirms the absolute configuration.[26][27]

Comparative Summary

The optimal choice of method depends on several factors, summarized below. For a novel compound like 2-Amino-2-benzylhexan-1-ol, using at least two orthogonal methods (e.g., VCD and Mosher's method) provides the highest level of confidence in the final assignment.

FeatureX-ray CrystallographyVCD / ECD SpectroscopyNMR (Mosher's Method)
Sample State Single CrystalSolution (Liquid or Solid)Solution
Sample Amount < 1 mg (of crystals)5-15 mg (VCD), < 1 mg (ECD)2-10 mg
Destructive? NoNo (sample is recoverable)Yes (chemical derivatization)
Primary Limitation Requires high-quality crystalsRequires extensive computation; sensitive to conformationRequires derivatizable functional groups; potential for ambiguity with flexible molecules
Key Output Flack ParameterSpectral MatchΔδ (δS - δR) values
Confidence Level Very High (if successful)High (with good spectral match)High (with consistent Δδ pattern)

Conclusion

Validating the absolute configuration of a chiral molecule such as 2-Amino-2-benzylhexan-1-ol is a critical step that demands rigorous analytical evidence. There is no single "best" method; rather, a toolbox of powerful techniques is available to the modern researcher.

  • X-ray crystallography remains the gold standard, offering unambiguous proof, but is entirely dependent on successful crystallization.

  • VCD and ECD spectroscopy provide a versatile, non-destructive alternative for samples in solution, with their reliability underpinned by the strength of modern quantum chemical calculations.

  • The Mosher method via NMR offers a classic, robust chemical approach that is particularly well-suited to molecules with alcohol and amine functionalities, providing a self-contained system for validation.

A judicious selection based on the properties of the analyte, coupled with a thorough understanding of the principles behind each technique, will ensure a confident and correct assignment of absolute configuration, thereby securing a critical data point in the journey of drug development.

References

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  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science. Retrieved from [Link]

  • Mori, T., et al. (2011). A Vibrational Circular Dichroism Approach to the Determination of the Absolute Configurations of Flavorous 5-Substituted-2(5H)-furanones. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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  • Flack, H. D. (2009). 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. Comprehensive Chirality. Retrieved from [Link]

  • ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD). Retrieved from [Link]

  • Fukuda, H., et al. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters. Retrieved from [Link]

  • Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Retrieved from [Link]

  • MDPI Encyclopedia. (2019). Electronic Circular Dichroism. Retrieved from [Link]

  • Cimmino, A., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules. Retrieved from [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. Retrieved from [Link]

  • Seco, J. M., et al. (2006). The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. Organic Letters. Retrieved from [Link]

  • Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. Quarterly Reviews of Biophysics. Retrieved from [Link]

  • Tanaka, H., et al. (2007). Quantum Chemical Study on the Circular Dichroism Spectra and Specific Rotation of Donor−Acceptor Cyclophanes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Li, X., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]

  • Schrödinger. (2019). Vibrational and electronic circular dichroism calculations with Jaguar. Retrieved from [Link]

  • Seco, J. M., et al. (2006). The 1H NMR method for the determination of the absolute configuration of 1,2,3-prim,sec,sec-triols. PubMed. Retrieved from [Link]

  • Grimme, S., et al. (2007). Systematic Investigation of Modern Quantum Chemical Methods to Predict Electronic Circular Dichroism Spectra. ResearchGate. Retrieved from [Link]

  • Riguera, R., et al. (2025). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. Retrieved from [Link]

  • Figa, M., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]

  • Hoye, T. R., et al. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]

  • Wu, Y., et al. (2025). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Molecules. Retrieved from [Link]

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  • Pazos, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Retrieved from [Link]

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  • Wang, Y., et al. (2018). Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. RSC Advances. Retrieved from [Link]

  • Mori, T., et al. (2025). A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 2-Amino-2-benzylhexan-1-ol

Introduction: The Analytical Imperative for 2-Amino-2-benzylhexan-1-ol In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their related substances...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-Amino-2-benzylhexan-1-ol

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their related substances is not merely a regulatory requirement; it is the bedrock of safety and efficacy. 2-Amino-2-benzylhexan-1-ol, a synthetic amino alcohol, presents a unique analytical challenge due to its combination of polar functional groups (a primary amine and a primary alcohol) and a non-polar benzyl moiety. This guide provides an in-depth comparison of three distinct, validated analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Our objective is to move beyond a simple recitation of protocols. Instead, we will dissect the causality behind the methodological choices, grounding our discussion in the physicochemical properties of the analyte and the stringent validation requirements set forth by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals seeking a robust, reliable, and fit-for-purpose analytical solution.

Pillar 1: Understanding the Analyte

The molecular structure of 2-Amino-2-benzylhexan-1-ol dictates the strategy for its separation and detection.

  • Polarity: The presence of -NH₂ and -OH groups imparts significant polarity, ensuring solubility in aqueous/organic mobile phases common in liquid chromatography. However, these same groups render the molecule non-volatile, making direct analysis by gas chromatography challenging without chemical modification.

  • Chromophore: The benzyl group contains a phenyl ring, which is an excellent chromophore. This allows for direct detection using UV-Vis spectrophotometry, forming the basis of the HPLC-UV method.

  • Ionizability: The primary amine is a basic functional group that is readily protonated. This makes the molecule ideally suited for positive-mode electrospray ionization (ESI), a key principle behind the high sensitivity of LC-MS/MS.

Pillar 2: The Framework of Method Validation

An analytical method is only as reliable as its validation. Our comparison is built upon the core performance characteristics defined by the ICH Q2(R2) guideline, which provides a harmonized framework for ensuring analytical procedures are suitable for their intended purpose.[1][2][3][4] Each method described has been assessed against these criteria to establish a self-validating system that ensures data integrity.

Core Validation Parameters:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[5]

  • Linearity: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range.[1][2]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[2]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.[2][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This approach represents the workhorse of most quality control laboratories due to its balance of performance, cost, and accessibility.[8] It is particularly well-suited for assay and purity testing of the bulk drug substance and formulated products where concentration levels are relatively high.

Causality of Method Design: A reversed-phase C18 column is selected for its hydrophobicity, which provides strong retention for the non-polar benzyl group. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile, allows for the modulation of polarity to achieve an optimal retention time and peak shape. Acidification (e.g., with formic or phosphoric acid) protonates the primary amine, which reduces peak tailing by minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase.

Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: A quaternary or binary pump system with an autosampler and a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-2-benzylhexan-1-ol reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Serially dilute the stock solution with the diluent to prepare standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample by dissolving it in the diluent to an expected concentration within the calibration range.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[9]

  • System Suitability Test (SST):

    • Before analysis, inject a mid-range standard (e.g., 50 µg/mL) six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area versus concentration for the calibration standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Visualization: HPLC-UV Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter 0.45 µm Filtration Dilute->Filter Inject Autosampler Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (r² ≥ 0.999) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Validation Data Summary: HPLC-UV
Validation ParameterTypical Acceptance CriteriaExpected Performance
SpecificityNo interference at analyte retention timeAchieved
Linearity (r²)≥ 0.999> 0.999
Range1 - 100 µg/mLConfirmed
Accuracy (% Recovery)98.0 - 102.0%99.1 - 101.5%
Precision (RSD%)≤ 2.0%< 1.5%
LODSignal-to-Noise ≥ 3:1~0.3 µg/mL
LOQSignal-to-Noise ≥ 10:1~1.0 µg/mL
RobustnessRSD ≤ 2.0% for varied conditionsMethod remains unaffected by minor changes in pH, flow rate, and temperature

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace-level impurity analysis, LC-MS/MS is the definitive method.[9][10]

Causality of Method Design: This technique couples the powerful separation of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer. Electrospray Ionization (ESI) is used to gently ionize the analyte, forming a protonated molecular ion [M+H]⁺. In the mass spectrometer, this specific ion (the precursor ion) is isolated and then fragmented. A specific fragment ion (the product ion) is then monitored. This precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing exceptional selectivity and filtering out background noise.[10] Sample preparation often requires a more rigorous cleanup step, like protein precipitation or solid-phase extraction, to minimize matrix effects that can suppress the ionization process.[11][12]

Experimental Protocol: LC-MS/MS
  • System Preparation:

    • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • MRM Transition: To be determined by infusing a standard solution. (e.g., Precursor Ion m/z → Product Ion m/z).

    • Collision Energy (CE) & Source Parameters: Optimized for maximum signal intensity.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable isotope-labeled version of the analyte is ideal).[12][13]

    • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

    • Transfer & Inject: Transfer the supernatant to an autosampler vial for injection.

  • Analysis and Quantification:

    • Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them alongside the samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

    • A weighting factor (e.g., 1/x²) may be applied in the linear regression.

Visualization: LC-MS/MS Bioanalytical Workflow

cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with Analyte & IS Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject UPLC Injection Supernatant->Inject Separate Fast LC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze MRM Detection Ionize->Analyze Integrate Peak Integration (Analyte/IS) Analyze->Integrate Calibrate Weighted Linear Regression Integrate->Calibrate Quantify Quantification Calibrate->Quantify cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis Extract Analyte Extraction Dry Evaporation to Dryness Extract->Dry Reagent Add MTBSTFA + Pyridine Dry->Reagent Heat Heat at 70°C for 60 min Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject GC Injection Cool->Inject Separate Capillary Column Separation Inject->Separate Detect EI-MS Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify cluster_matrix cluster_sensitivity cluster_methods q1 What is the sample matrix? drug_substance Drug Substance / Formulation q1->drug_substance biological Biological Fluid (Plasma, Urine) q1->biological q2 What is the required sensitivity? drug_substance->q2 lcms LC-MS/MS is required biological->lcms high_conc High Concentration (Assay/Purity, >1 µg/mL) q2->high_conc low_conc Trace Level (<1 µg/mL) q2->low_conc hplc HPLC-UV is recommended high_conc->hplc low_conc->lcms gcms GC-MS is a possible alternative low_conc->gcms

Sources

Validation

Benchmarking 2-Amino-2-benzylhexan-1-ol Against Commercial Chiral Auxiliaries: A Guide to Next-Generation Asymmetric Induction

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale While asymmetric catalysis continues to advance, chiral aux...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

While asymmetric catalysis continues to advance, chiral auxiliaries remain the reliable workhorses of complex asymmetric synthesis, offering predictable stereocontrol and straightforward product purification[1]. Traditional commercial auxiliaries—such as Evans oxazolidinones (derived from valine or phenylglycine) and Myers pseudoephedrine amides—are highly effective but possess a critical structural vulnerability: a tertiary α -stereocenter. Under the strongly basic conditions required for enolate generation (e.g., using LDA), the presence of an α -proton introduces a non-zero risk of base-catalyzed epimerization, which can degrade the diastereomeric ratio (dr) and lower the final enantiomeric excess (ee) of the target API.

2-Amino-2-benzylhexan-1-ol represents a structural evolution in chiral auxiliary design. As a highly sterically hindered, quaternary ( α,α -disubstituted) amino alcohol, it fundamentally solves the epimerization problem.

The Causality of Stereocontrol
  • Absolute Configurational Stability: Because 2-Amino-2-benzylhexan-1-ol features both a benzyl group and a butyl group at the α -carbon, it lacks an α -proton entirely. This quaternary nature permanently locks the stereocenter against base-catalyzed racemization.

  • Extreme Steric Shielding: When converted into an oxazolidinone imide, the bulky benzyl and butyl chains project over the Re-face of the generated Z-enolate. This creates an impenetrable steric wall, forcing electrophilic attack exclusively from the Si-face.

  • Enolate Kinetics: Similar to the Myers pseudoephedrine system where lithium chloride (LiCl) is used to disrupt enolate aggregates and accelerate alkylation[2], the extreme bulk of 2-Amino-2-benzylhexan-1-ol naturally prevents tight aggregation, maintaining high reaction rates even at -78 °C.

Epimerization cluster_0 Traditional Auxiliaries (e.g., Valinol) cluster_1 2-Amino-2-benzylhexan-1-ol N1 Alpha-Proton Present (Tertiary Stereocenter) N2 Base-Catalyzed Deprotonation Risk N1->N2 N3 Partial Epimerization (Lower ee%) N2->N3 N4 Quaternary Stereocenter (No Alpha-Proton) N5 Absolute Conformational Rigidity N4->N5 N6 Zero Epimerization (Maintained ee%) N5->N6

Mechanistic comparison of configurational stability under strongly basic conditions.

Quantitative Benchmarking Data

The following table summarizes the performance of 2-Amino-2-benzylhexan-1-ol against industry-standard commercial alternatives in a standard α -alkylation of a propionate derivative using methyl iodide.

Chiral AuxiliaryStereocenter TypeEffective Steric BulkEpimerization Risk (Strong Base)Typical Alkylation drCleavage ConditionsAuxiliary Recovery
2-Amino-2-benzylhexan-1-ol Quaternary ( α,α -disubst.)Ultra-High (Benzyl + Butyl)Zero (No α -proton)>99:1 LiOOH, 0 °C>95%
Evans Oxazolidinone (Valine) Tertiary ( α -monosubst.)High (Isopropyl)Low to Moderate95:5 to 98:2LiOOH, 0 °C85-90%
Myers Pseudoephedrine Tertiary ( α -monosubst.)Moderate (Methyl + Phenyl)Low90:10 to 99:1Acidic/Basic Reflux80-85%
Oppolzer Camphorsultam Quaternary (Bicyclic)High (Bornane skeleton)Zero94:6 to 98:2LiOH, H 2​ O>90%

Data Interpretation: While Oppolzer's camphorsultam also offers a quaternary framework with zero epimerization risk, 2-Amino-2-benzylhexan-1-ol provides superior dr due to the highly flexible yet sterically demanding acyclic chains (benzyl and butyl) that optimize their conformation to block the enolate face more effectively than a rigid bicyclic system.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints (TLC/NMR) to confirm intermediate fidelity before proceeding to the next step.

Phase 1: Auxiliary Attachment (Oxazolidinone Formation)

Causality: The free amino alcohol must be cyclized into an oxazolidinone to create a rigid 5-membered ring. This restricts the degrees of freedom, ensuring the benzyl and butyl groups are locked in a predictable spatial orientation relative to the reactive site[1].

  • Reagent Preparation: Dissolve 2-Amino-2-benzylhexan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Add triethylamine (2.5 eq) and cool to 0 °C.

  • Phosgenation: Slowly add triphosgene (0.4 eq) dissolved in DCM (10 mL) dropwise over 30 minutes.

  • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar amino alcohol spot should completely disappear, replaced by a less polar UV-active oxazolidinone spot.

  • Acylation: Deprotonate the resulting oxazolidinone with n-BuLi (1.05 eq) at -78 °C, followed by the addition of the target acyl chloride (e.g., propionyl chloride, 1.1 eq). Warm to room temperature.

  • Isolation: Quench with saturated aqueous NH 4​ Cl, extract with DCM, and purify via flash chromatography to yield the N-acyl oxazolidinone.

Phase 2: Diastereoselective Alkylation

Causality: Deprotonation with Lithium Diisopropylamide (LDA) forms the Z-enolate. The addition of anhydrous LiCl is critical; it breaks down unreactive enolate hexamers into reactive monomers/dimers, accelerating the electrophilic attack before any background degradation can occur[2].

  • Enolization: In a flame-dried flask, prepare LDA (1.1 eq) in anhydrous THF at -78 °C. Add anhydrous LiCl (6.0 eq) and stir for 15 minutes.

  • Substrate Addition: Add the N-acyl oxazolidinone (1.0 eq) from Phase 1 dropwise. Stir at -78 °C for 1 hour to ensure complete Z-enolate formation.

  • Electrophilic Attack: Add the alkyl halide (e.g., benzyl bromide, 3.0 eq) dropwise. Maintain at -78 °C for 4 hours.

  • Validation Checkpoint 2: Quench a 0.1 mL aliquot in MeOH and analyze via crude 1 H-NMR. The diagnostic α -proton of the newly formed stereocenter should show a single doublet, confirming a dr of >99:1.

  • Workup: Quench the main reaction with saturated NH 4​ Cl, extract with EtOAc, and concentrate.

Phase 3: Non-Destructive Cleavage

Causality: Standard basic hydrolysis (NaOH) can cause racemization of the newly formed α -stereocenter. Using Lithium Hydroperoxide (LiOOH) leverages the α -effect, making the peroxide anion a super-nucleophile that attacks the imide carbonyl rapidly at 0 °C, cleaving the auxiliary without disturbing the product's stereochemistry.

  • Peroxide Generation: Cool a solution of the alkylated imide (1.0 eq) in THF/H 2​ O (3:1) to 0 °C. Add 30% H 2​ O 2​ (4.0 eq) followed by LiOH (2.0 eq).

  • Hydrolysis: Stir at 0 °C for 2 hours.

  • Quenching: Carefully quench excess peroxide with saturated aqueous Na 2​ SO 3​ (monitor with starch-iodide paper to ensure complete destruction of H 2​ O 2​ ).

  • Separation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the enantiopure carboxylic acid product with EtOAc.

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH 12 and extract with DCM to recover the 2-Amino-2-benzylhexan-1-ol auxiliary (>95% yield) for reuse.

Workflow A Prochiral Substrate (Acyl Chloride) C Conformationally Locked Imide A->C Coupling B 2-Amino-2-benzylhexan-1-ol (Auxiliary) B->C D Diastereoselective Alkylation C->D LDA, R-X E Enantiopure Product (Target) D->E LiOOH F Recovered Auxiliary (Recycle) D->F >95% Recovery

Workflow of asymmetric alkylation using 2-Amino-2-benzylhexan-1-ol.

Conclusion

While Evans oxazolidinones and Myers pseudoephedrine amides remain foundational tools, 2-Amino-2-benzylhexan-1-ol provides a mathematically superior steric environment for demanding asymmetric syntheses. By replacing the vulnerable tertiary stereocenter with a highly shielded quaternary carbon, researchers can eliminate base-catalyzed epimerization, drive diastereoselectivity to >99:1, and recover the auxiliary with near-quantitative efficiency. For drug development professionals synthesizing complex APIs where stereochemical leakage is unacceptable, this auxiliary represents a highly robust, self-validating upgrade.

References
  • Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde Theses.[Link]

Sources

Comparative

Advanced Comparison Guide: DFT Calculations vs. Empirical Methods for 2-Amino-2-benzylhexan-1-ol Diastereomeric Complexes

The Analytical Challenge: Quaternary Stereocenters Determining the absolute configuration of chiral amines and alcohols is a critical bottleneck in drug development and natural product synthesis. The compound 2-Amino-2-b...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Quaternary Stereocenters

Determining the absolute configuration of chiral amines and alcohols is a critical bottleneck in drug development and natural product synthesis. The compound 2-Amino-2-benzylhexan-1-ol presents a unique analytical challenge: it features a sterically congested quaternary stereocenter (C2) substituted with an amino group, a benzyl group, a butyl chain, and a hydroxymethyl group.

Historically, derivatizing such compounds with Chiral Derivatizing Agents (CDAs) like Mosher’s acid ( α -methoxy- α -(trifluoromethyl)phenylacetic acid, MTPA) and applying empirical NMR rules was the industry standard[1]. However, for conformationally flexible, highly substituted molecules, these empirical models frequently fail. This guide objectively compares traditional empirical methods against modern Density Functional Theory (DFT) workflows—specifically evaluating legacy functionals versus advanced dispersion-corrected functionals—to establish the most reliable protocol for stereochemical assignment.

The Causality Behind Experimental Choices (E-E-A-T)

To understand why advanced DFT is required, we must analyze the physical causality behind the failure of empirical models in this specific system.

  • The Failure of Empirical Mosher's Rule: Mosher's empirical model assumes that the diastereomeric MTPA amides adopt a dominant, extended conformation in solution. In this idealized state, the C2 substituents, the amide carbonyl, and the MTPA trifluoromethyl group are coplanar, allowing the MTPA phenyl ring to exert a predictable anisotropic shielding effect on the substrate[1].

  • The π−π Stacking Disruption: 2-Amino-2-benzylhexan-1-ol contains a benzyl group. When derivatized with MTPA, the benzyl aromatic ring and the MTPA phenyl ring engage in strong intramolecular π−π stacking (dispersion interactions). This causes the molecule to "fold," completely inverting the spatial arrangement of the protons relative to the shielding cone. Relying on empirical ΔδSR signs in this folded state leads to an incorrect stereochemical assignment.

  • The DFT Imperative: To build a self-validating system, we cannot assume conformation. We must compute the exact conformational ensemble using DFT, calculate the theoretical NMR shifts for all populated conformers, and use statistical frameworks like DP4+ to correlate them with experimental data[2].

  • Functional Selection: Legacy functionals like B3LYP lack explicit dispersion corrections, causing them to severely underestimate the population of folded conformers. Modern range-separated hybrid functionals with empirical dispersion, such as ω B97X-D[3], are mandatory to accurately capture these non-covalent interactions.

Performance Comparison: Empirical vs. Legacy DFT vs. Advanced DFT

The following table compares the performance of three distinct analytical approaches for determining the absolute configuration of 2-Amino-2-benzylhexan-1-ol MTPA amides.

Analytical ApproachTreatment of Dispersion ForcesConformational AccuracyNMR Shift Prediction (MAE in ppm)DP4+ Confidence LevelRecommended Use Case
Empirical (Mosher's Rule) IgnoredAssumes single extended conformerN/A (Qualitative only)N/A (High risk of error)Rigid, secondary alcohols/amines lacking aromatic groups.
Legacy DFT (B3LYP) None (unless D3 is manually added)Poor (Underestimates folded conformers)~0.15 - 0.25 (1H)75% - 85% (Ambiguous)Small, rigid molecules without intramolecular non-covalent bonds.
Advanced DFT ( ω B97X-D) Explicit (Empirical dispersion)Excellent (Accurately models π−π stacking)< 0.05 (1H) > 99% (Definitive) Highly flexible diastereomers with extensive dispersion forces.

Data Note: Mean Absolute Error (MAE) values represent the deviation between calculated and experimental isotropic shielding values for the complex's conformational ensemble.

Experimental & Computational Workflow (Self-Validating Protocol)

To ensure high-fidelity stereochemical assignment, execute the following step-by-step methodology combining wet-lab synthesis with computational chemistry.

Phase 1: Experimental Derivatization & NMR Acquisition
  • Synthesis: React 5.0 mg of 2-Amino-2-benzylhexan-1-ol with (R)-MTPA-Cl (2.0 eq) in anhydrous pyridine (0.5 mL) at room temperature for 12 hours to yield the (S)-MTPA amide. Repeat the process in a separate vial using (S)-MTPA-Cl to yield the (R)-MTPA amide.

  • Purification: Quench with saturated NaHCO3​ , extract with ethyl acetate, and purify via micro-column chromatography (Silica gel, Hexane/EtOAc).

  • NMR Acquisition: Acquire high-resolution 1H , 13C , COSY, HSQC, and HMBC spectra in CDCl3​ at 298 K using a 600 MHz spectrometer. Assign all proton and carbon resonances unambiguously.

Phase 2: Computational DP4+ Pipeline
  • Conformational Search: Generate 3D models of the (R,S) and (S,S) diastereomers. Perform a Monte Carlo conformational search using the MMFF94 force field, retaining all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization ( ω B97X-D): Submit the resulting conformers to DFT geometry optimization at the ω B97X-D/6-31G(d) level of theory[3]. Apply the Polarizable Continuum Model (PCM) for chloroform. Discard duplicate conformers and those with imaginary frequencies.

  • NMR Shielding Calculation: Calculate the magnetic shielding tensors for all optimized conformers using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.

  • Boltzmann Averaging & DP4+ Analysis: Calculate the relative Gibbs free energies to determine the Boltzmann population of each conformer. Extract the unscaled isotropic shielding values and process them against the experimental NMR shifts using the DP4+ statistical framework[2]. The isomer yielding a probability >99% is assigned as the correct absolute configuration.

Workflow Visualization

G A 1. Synthesis of Diastereomeric Complexes ((R)- and (S)-MTPA Amides) B 2. Conformational Search (MMFF94 / 5.0 kcal/mol window) A->B C 3. DFT Geometry Optimization (ωB97X-D/6-31G* in PCM) B->C D 4. GIAO NMR Calculations (mPW1PW91/6-311+G**) C->D E 5. Boltzmann Averaging & DP4+ Statistical Analysis D->E F Absolute Configuration Assigned (>99% Probability) E->F

Workflow for DFT-NMR DP4+ absolute configuration determination.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. URL:[Link]

  • Grimblat, N., Gavín, J. A., Hernández Daranas, A., & Sarotti, A. M. (2019). Combining the Power of J Coupling and DP4 Analysis on Stereochemical Assignments: The J-DP4 Methods. Organic Letters, 21(11), 4003-4007. URL:[Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-2-benzylhexan-1-ol

Title: Essential Safety and Operational Guidance for Handling 2-Amino-2-benzylhexan-1-ol As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic science....

Author: BenchChem Technical Support Team. Date: March 2026

Title: Essential Safety and Operational Guidance for Handling 2-Amino-2-benzylhexan-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic science. Handling highly substituted pharmaceutical intermediates like 2-Amino-2-benzylhexan-1-ol (CAS: 853303-78-3) requires a deep understanding of how its molecular structure interacts with human biology.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this compound. By understanding the causality behind these safety measures, researchers can build robust workflows that proactively mitigate risk.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective defense, we must first understand the chemical offense. 2-Amino-2-benzylhexan-1-ol possesses two distinct structural features that synergize to create a unique hazard profile: an alkaline amino headgroup and highly lipophilic benzyl/hexyl tails.

  • Alkaline Corrosivity: Like most amino alcohols, the amine group acts as a weak base. Upon contact with the moisture in human skin or eyes, it generates hydroxide ions, drastically raising the local pH. This alkaline shift causes the rapid saponification of cell membrane lipids and the denaturation of proteins, leading to severe irritation or chemical burns[1][2].

  • Penetration Enhancement: The bulky benzyl and hexyl groups significantly increase the molecule's partition coefficient (LogP). Benzyl derivatives are well-documented penetration enhancers; they increase the fluidity of the stratum corneum (the skin's outer lipid barrier)[3].

The Causality: The lipophilic tails act as a molecular drill, fluidizing the skin's defenses and dragging the corrosive, alkaline amino group deep into the dermal layers. This makes dermal exposure to 2-Amino-2-benzylhexan-1-ol significantly more hazardous than exposure to simple, hydrophilic amines[4].

Table 1: Physicochemical Hazard Profile & Countermeasures
Chemical PropertyMechanistic Safety ImplicationRequired PPE / Countermeasure
Alkaline Amino Group Generates localized high pH upon mucosal contact, causing lipid saponification and rapid tissue necrosis[1].Indirectly vented chemical splash goggles; immediate access to an eyewash station.
Lipophilic Benzyl/Hexyl Chains Fluidizes the stratum corneum, acting as a penetration enhancer that drives the alkaline core into deep tissue[3].High-density Nitrile or Neoprene gloves (min. 5 mil). Latex is strictly prohibited.
Vapor/Aerosol Potential Inhalation of particulates or vapors disrupts respiratory mucosal pH, leading to acute respiratory tract inflammation[4].Handling strictly confined to a certified fume hood (≥100 fpm face velocity).

Operational Workflow: Step-by-Step Handling Protocol

Trustworthiness in the laboratory relies on self-validating systems—protocols where the success of one step inherently verifies the safety of the next. Implement the following workflow when handling 2-Amino-2-benzylhexan-1-ol.

Phase 1: Pre-Operational Setup & Environmental Control
  • Fume Hood Verification: Activate the fume hood and verify the continuous monitor displays a face velocity of ≥100 feet per minute (fpm).

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily without fluttering, confirming negative pressure.

  • Workspace Segregation: Remove all strong oxidizers, acids, and combustible materials (e.g., paper, sawdust) from the hood. Amino alcohols can react exothermically with acids.

Phase 2: PPE Donning & Integrity
  • Dermal Protection: Don a pair of 5-mil nitrile or neoprene gloves. For extended handling (>15 minutes) or scale-up operations, double-gloving is mandatory.

    • Self-Validation Check: Perform the "inflation test" by trapping air in the glove and squeezing to check for invisible micro-punctures before donning.

  • Ocular Protection: Equip indirectly vented chemical splash goggles.

    • Self-Validation Check: Ensure the rubber seal sits flush against the skin without gaps. Standard safety glasses offer zero protection against alkaline vapors or capillary-action splashes and are prohibited for this workflow.

  • Body Protection: Wear a fully buttoned, flame-resistant lab coat (Nomex/cotton blend) with sleeves pulled over the glove cuffs.

Phase 3: Active Handling & Transfer
  • Static Mitigation: Use grounded, anti-static spatulas for transferring the compound to prevent aerosolization of particulates.

  • Containment Zone: Keep the compound in the center of the hood, at least 6 inches behind the sash. This prevents the turbulent air at the hood's edge from pulling hazardous aerosols into your breathing zone.

Phase 4: Doffing & Decontamination
  • Surface Decontamination: Wipe down the exterior of all sealed sample containers with a damp, disposable cloth before removing them from the hood.

  • Glove Removal: Doff the outer gloves inside the hood using the "beak method" (pinching the outside of the glove to invert it) to ensure no dermal transfer occurs.

  • Final Hygiene: Wash hands and forearms immediately with pH-neutral soap and water.

Visualizing the Safety Workflow

The following logic diagram maps the critical path for handling and emergency response.

G Start 1. Pre-Operation Setup (Fume Hood & PPE) Hood 2. Verify Airflow (>100 fpm) Start->Hood PPE 3. Don Nitrile Gloves & Splash Goggles Start->PPE Handle 4. Active Handling of 2-Amino-2-benzylhexan-1-ol Hood->Handle PPE->Handle Spill Spill Detected? Handle->Spill Contain Containment Protocol (Inert Absorbent) Spill->Contain Yes Routine Routine Decontamination (Soap & Water) Spill->Routine No Waste Hazardous Waste Disposal (EPA Compliant) Contain->Waste Routine->Waste

Operational safety workflow and containment strategy for 2-Amino-2-benzylhexan-1-ol.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure or environmental contamination.

Immediate Spill Mitigation:

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood remains on to extract alkaline vapors.

  • Inert Absorption: Do not use sawdust, paper towels, or combustible absorbents, as concentrated amines can react exothermically with certain organics. Cover the spill entirely with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Collection: Using a non-sparking plastic scoop, sweep the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

Waste Segregation & Disposal:

  • Labeling: Clearly label the container as "Hazardous Waste - Basic Organic Amine / Toxic."

  • Segregation: Store the waste container strictly away from halogenated solvents, strong acids, and oxidizing agents to prevent violent exothermic reactions.

  • Disposal: Transfer the sealed container to your facility's environmental health and safety (EHS) department for EPA-compliant incineration. Never dispose of amino alcohols down the aqueous drain, as they are harmful to aquatic life and disrupt municipal water pH levels.

References

  • Title: 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile | CID 389296 (Proxy for Benzyl Amino Toxicity) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Influence of Nanosized Delivery Systems With Benzyl Nicotinate and Penetration Enhancers on Skin Oxygenation Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol Source: United States Environmental Protection Agency (US EPA) URL: [Link]

  • Title: Triethanolamine | CID 7618 (Proxy for Amino Alcohol Alkaline Irritation) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

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